molecular formula C11H13NO4 B12416434 N-Acetyl-L-tyrosine-d3

N-Acetyl-L-tyrosine-d3

Cat. No.: B12416434
M. Wt: 226.24 g/mol
InChI Key: CAHKINHBCWCHCF-ASGODXDTSA-N
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Description

N-Acetyl-D3-L-4-hydroxyphenylalanine is a deuterated stable isotope analog of N-acetyl-L-tyrosine. This compound is designed for use in biomedical research, particularly as a tracer in metabolic studies. The acetylation of the amino acid enhances its stability and alters its physicochemical properties, which can influence its absorption and distribution compared to the parent amino acid, L-tyrosine . In research settings, non-deuterated N-acetyltyrosine (NAT) is used in parenteral nutrition solutions for neonates to overcome the low solubility of L-tyrosine, thereby increasing tyrosine bioavailability . Due to its poor metabolism in immature metabolic systems, NAT itself can serve as a detectable biomarker in blood, for instance, to monitor the administration of parenteral nutrition in newborn screening assays . The incorporation of three deuterium atoms (D3) in this analog provides a distinct mass signature, making it highly valuable for use as an internal standard in quantitative mass spectrometry-based assays. This allows researchers to achieve accurate and precise measurements of analyte concentrations in complex biological matrices such as plasma, serum, or dried blood spots, thereby improving the reliability of data in pharmacokinetic and metabolic studies . This product is intended for research purposes as a stable isotope-labeled standard or a tracer molecule. It is supplied with a detailed Certificate of Analysis. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO4

Molecular Weight

226.24 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

InChI

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m0/s1/i1D3

InChI Key

CAHKINHBCWCHCF-ASGODXDTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl-L-tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosine-d3 is the deuterated form of N-Acetyl-L-tyrosine (NALT), a more soluble and bioavailable precursor of the amino acid L-tyrosine. This stable isotope-labeled compound serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for quantitative mass spectrometry-based assays and as a tracer in metabolic studies. Its ability to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry allows for precise tracking and quantification in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in experimental research.

Introduction

N-Acetyl-L-tyrosine (NALT) is a derivative of the non-essential amino acid L-tyrosine, which is a precursor for the synthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The acetylation of L-tyrosine enhances its solubility and stability, making it a preferred form for supplementation and parenteral nutrition.[1][2][3] this compound, where three hydrogen atoms on the acetyl group are replaced with deuterium, offers the same biochemical properties as NALT but with a distinct mass difference. This key feature makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods, ensuring accurate quantification of NALT and tyrosine in biological samples. Furthermore, its use as a tracer enables researchers to investigate the metabolic fate of NALT and its conversion to L-tyrosine in vivo.

Chemical and Physical Properties

The deuteration of the acetyl group in this compound results in a nominal mass increase of 3 Daltons compared to the non-labeled compound. While a specific certificate of analysis for the d3 variant is not publicly available, the properties of the parent compound, N-Acetyl-L-tyrosine, are well-documented and provide a reliable reference.

Table 1: Physicochemical Properties of N-Acetyl-L-tyrosine and this compound

PropertyN-Acetyl-L-tyrosineThis compoundSource
Molecular Formula C₁₁H₁₃NO₄C₁₁H₁₀D₃NO₄[2][4]
Molecular Weight 223.23 g/mol 226.24 g/mol [2][5]
Appearance White crystalline powderWhite crystalline powder[1][6]
Melting Point 149-152 °CNot available (expected to be similar to NALT)[1]
Solubility Freely soluble in waterFreely soluble in water[1]
CAS Number 537-55-3Not available[2]

Synthesis

Proposed Synthetic Protocol

This proposed protocol is based on established methods for the N-acetylation of amino acids.[7]

Materials:

  • L-tyrosine

  • Acetic anhydride-d6 (or acetyl-d3 chloride)

  • Sodium hydroxide solution (e.g., 30%)

  • Hydrochloric acid (industrial grade)

  • Water

  • Ethanol (95%)

Procedure:

  • Dissolution: Disperse L-tyrosine in water with vigorous stirring. Add sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved, resulting in a clear solution.

  • Acetylation: Cool the solution and add acetic anhydride-d6 dropwise while maintaining the pH between 8 and 10 by the simultaneous addition of sodium hydroxide solution.

  • Hydrolysis of Excess Anhydride: After the addition of acetic anhydride-d6 is complete, stir the reaction mixture for a period to ensure complete reaction and hydrolysis of any remaining anhydride.

  • Acidification: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.7. This will precipitate the this compound.

  • Isolation and Purification: The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, pure this compound.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_workup Workup cluster_product Product L-tyrosine L-tyrosine Acetylation N-Acetylation L-tyrosine->Acetylation Acetic_anhydride_d6 Acetic anhydride-d6 Acetic_anhydride_d6->Acetylation NaOH Aqueous NaOH (pH 8-10) NaOH->Acetylation Acidification Acidification (HCl) Acetylation->Acidification Purification Recrystallization Acidification->Purification NALT_d3 This compound Purification->NALT_d3

Caption: Proposed synthetic workflow for this compound.

Applications in Research

The primary applications of this compound are as an internal standard for quantitative analysis and as a tracer for metabolic studies.

Internal Standard for LC-MS/MS Quantification

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest, co-elute during chromatography, and experience similar ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response.[8][9] this compound is an ideal internal standard for the quantification of NALT and its primary metabolite, L-tyrosine, in biological matrices such as plasma, urine, and tissue homogenates.

Diagram 2: LC-MS/MS Quantification Workflow

G Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) Spike->Extraction LC_Separation Liquid Chromatography (Separation of Analytes) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte to IS) MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS quantification using an internal standard.

A detailed experimental protocol for the quantification of tyrosine using an isotopic internal standard is described below, which can be adapted for this compound.

Table 2: Example LC-MS/MS Protocol for Tyrosine Quantification

StepDescription
Sample Preparation To 100 µL of plasma, add 10 µL of internal standard solution (this compound in methanol), 10 µL of 0.2% trifluoroacetic acid, and vortex. Extract with 200 µL of acetone, vortex, and centrifuge.[8]
Chromatography Column: C18 reverse-phase column. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in methanol. Gradient: A suitable gradient to separate tyrosine and the internal standard. Flow Rate: 0.3 mL/min. Injection Volume: 10 µL.[8]
Mass Spectrometry Ionization Mode: Positive Electrospray Ionization (ESI+). Scan Type: Multiple Reaction Monitoring (MRM). MRM Transitions: Monitor specific precursor-to-product ion transitions for both L-tyrosine and this compound.
Quantification Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the analyte using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Metabolic Tracing Studies

This compound can be used to trace the metabolic fate of NALT in vivo. After administration, the appearance of deuterated L-tyrosine and its downstream metabolites can be monitored over time in various biological fluids and tissues. This allows for the determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of NALT.

Diagram 3: Metabolic Fate of this compound

G NALT_d3 This compound Deacetylation Deacetylation NALT_d3->Deacetylation L_tyrosine_d3 L-tyrosine-d3 Deacetylation->L_tyrosine_d3 Tyrosine_Hydroxylase Tyrosine Hydroxylase L_tyrosine_d3->Tyrosine_Hydroxylase L_DOPA_d3 L-DOPA-d3 Tyrosine_Hydroxylase->L_DOPA_d3 AADC Aromatic L-Amino Acid Decarboxylase L_DOPA_d3->AADC Dopamine_d3 Dopamine-d3 AADC->Dopamine_d3 DBH Dopamine β-Hydroxylase Dopamine_d3->DBH Norepinephrine_d3 Norepinephrine-d3 DBH->Norepinephrine_d3 PNMT Phenylethanolamine N-Methyltransferase Norepinephrine_d3->PNMT Epinephrine_d3 Epinephrine-d3 PNMT->Epinephrine_d3

Caption: Metabolic conversion of this compound to deuterated catecholamines.

Signaling Pathways

Recent research has indicated that N-Acetyl-L-tyrosine can act as an endogenous regulator of the mitochondrial stress response. It has been shown to induce low levels of reactive oxygen species (ROS) by transiently perturbing the mitochondrial membrane potential. This mild oxidative stress can trigger a retrograde signaling cascade that activates the FoxO (Forkhead box protein O) and Keap1 (Kelch-like ECH-associated protein 1) pathways.[5][10] The activation of these pathways leads to the enhanced expression of antioxidant enzymes, thereby conferring cytoprotective and anti-stress effects. While these studies have been conducted with the non-labeled compound, this compound could be a valuable tool to further elucidate the specific metabolic fluxes and downstream effects within these pathways.

Diagram 4: NALT-mediated Activation of Cytoprotective Pathways

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NALT N-Acetyl-L-tyrosine Mitochondrion Mitochondrion NALT->Mitochondrion ROS ROS (low level) Mitochondrion->ROS perturbs membrane potential Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 activates FoxO FoxO ROS->FoxO activates Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active releases ARE Antioxidant Response Element (ARE) Nrf2_active->ARE translocates and binds FoxO->ARE translocates and binds Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression induces

Caption: Signaling cascade initiated by N-Acetyl-L-tyrosine.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its utility as a stable isotope-labeled internal standard enables highly accurate and precise quantification of N-Acetyl-L-tyrosine and L-tyrosine in complex biological samples. Furthermore, its application in metabolic tracing studies provides a means to investigate the pharmacokinetics and metabolic fate of this important L-tyrosine precursor. As research into the therapeutic potential of N-Acetyl-L-tyrosine continues to grow, the role of its deuterated analog in elucidating its mechanisms of action and ensuring analytical rigor will become increasingly critical.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Acetyl-L-tyrosine-d3 for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-Acetyl-L-tyrosine-d3, a deuterated isotopologue of N-Acetyl-L-tyrosine. This compound is of significant interest in pharmaceutical and biomedical research, particularly in studies involving drug metabolism, pharmacokinetics, and as an internal standard in quantitative bioanalysis.

Introduction

N-Acetyl-L-tyrosine is a more soluble and stable derivative of the non-essential amino acid L-tyrosine.[1] In biological systems, it serves as a precursor to the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2][3] The incorporation of deuterium at the N-acetyl group (creating this compound) provides a valuable tool for researchers. The deuterium substitution offers a distinct mass signature for mass spectrometry-based quantification without significantly altering the compound's chemical properties, making it an ideal internal standard.

Synthesis of this compound

The synthesis of this compound is readily achieved through the N-acetylation of L-tyrosine using a deuterated acetylating agent, typically acetic anhydride-d6. The reaction is carried out in an aqueous alkaline medium, where the amino group of L-tyrosine acts as a nucleophile, attacking the carbonyl carbon of the acetic anhydride.

Experimental Protocol: N-acetylation of L-tyrosine with Acetic Anhydride-d6

This protocol is adapted from established methods for the N-acetylation of amino acids.[3][4]

Materials:

  • L-Tyrosine

  • Acetic Anhydride-d6 (d6, 99 atom % D)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (95%)

  • Activated Carbon

Procedure:

  • Dissolution of L-tyrosine: In a suitable reaction vessel, disperse 100 g of L-tyrosine in 200 ml of deionized water with vigorous stirring.

  • Basification: Slowly add a 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved and the pH of the solution reaches approximately 12.

  • Acetylation: Cool the solution in an ice bath. Add 1.05 molar equivalents of acetic anhydride-d6 dropwise over 30 minutes. Concurrently, add 30% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 10.

  • Completion of Reaction: After the addition of acetic anhydride-d6 is complete, adjust the pH to approximately 11.5 with 30% sodium hydroxide solution and maintain the temperature at 60°C for 20 minutes to ensure complete reaction.

  • Acidification and Precipitation: Cool the reaction mixture and adjust the pH to approximately 1.7 with industrial hydrochloric acid to precipitate the crude this compound.

  • Isolation of Crude Product: Concentrate the solution under reduced pressure at 80°C until a solid mass is formed. Cool the mixture to 4°C to complete crystallization. The solid crude product is then collected by filtration.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis L-Tyrosine L-Tyrosine Reaction_Mixture Reaction_Mixture L-Tyrosine->Reaction_Mixture Dissolve in H2O/NaOH Acetic_Anhydride_d6 Acetic_Anhydride_d6 Acetic_Anhydride_d6->Reaction_Mixture Add dropwise NaOH_Solution NaOH_Solution NaOH_Solution->Reaction_Mixture Maintain pH 8-10 Crude_Product Crude_Product Reaction_Mixture->Crude_Product Acidify with HCl HCl_Solution HCl_Solution

Synthesis of this compound.

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials, inorganic salts, and potential byproducts. Recrystallization is a highly effective method for this purpose.

Experimental Protocol: Recrystallization

This protocol is based on general procedures for the purification of N-acetylated amino acids.[4][5]

Procedure:

  • Extraction (Optional): The crude product can be slurried in three volumes of 95% ethanol at 60°C to extract the this compound. The ethanol solution is then concentrated under reduced pressure.

  • Dissolution: The crude this compound is dissolved in an equal amount of hot deionized water (approximately 65°C).

  • Decolorization: Add 0.5% (by weight of the crude product) of activated carbon to the hot solution and stir for 10 minutes to remove colored impurities.

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Cool the filtrate slowly to room temperature, and then further cool in an ice bath to 4°C with stirring to induce complete crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum. A typical total yield for this process is in the range of 78-80%.[6]

Purification Workflow

Purification_Workflow Purification Workflow cluster_purification Purification Crude_Product Crude_Product Hot_Water_Dissolution Hot_Water_Dissolution Crude_Product->Hot_Water_Dissolution Dissolve Decolorization Decolorization Hot_Water_Dissolution->Decolorization Add Activated Carbon Hot_Filtration Hot_Filtration Decolorization->Hot_Filtration Filter Crystallization Crystallization Hot_Filtration->Crystallization Cool Purified_Product Purified_Product Crystallization->Purified_Product Isolate and Dry

Purification of this compound.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized this compound should be confirmed using a combination of analytical techniques.

ParameterMethodExpected Results
Identity 1H NMR, 13C NMR, Mass SpectrometrySpectra consistent with the structure of N-Acetyl-L-tyrosine, with the absence of the N-acetyl methyl proton signal in 1H NMR.
Purity HPLC>98% purity, with a single major peak at the expected retention time.
Isotopic Enrichment Mass SpectrometryMolecular ion peak corresponding to the mass of the d3-labeled compound (approx. 226.24 g/mol ).
Appearance Visual InspectionWhite to off-white crystalline powder.
Melting Point Melting Point ApparatusApproximately 149-152 °C.
Optical Rotation PolarimetryConsistent with the L-enantiomer.
High-Performance Liquid Chromatography (HPLC)
ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of water with 0.1% trifluoroacetic acid (A) and acetonitrile with 0.1% trifluoroacetic acid (B).
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 25 °C
Mass Spectrometry (MS)
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), positive or negative ion mode.
Expected [M+H]+ m/z ≈ 227.1
Expected [M-H]- m/z ≈ 225.1
Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusExpected Chemical Shifts (δ ppm) in D2O
1H Aromatic protons (~6.9 and 7.2 ppm), α-proton (~4.5 ppm), β-protons (~2.9 and 3.1 ppm). The N-acetyl methyl proton signal (~2.0 ppm) will be absent.
13C Carbonyl carbons (~175 and 174 ppm), aromatic carbons (~156, 131, 130, 116 ppm), α-carbon (~56 ppm), β-carbon (~37 ppm). The N-acetyl methyl carbon signal will show a characteristic multiplet due to deuterium coupling.

Application in Research: Role in Catecholamine Biosynthesis

N-Acetyl-L-tyrosine serves as a prodrug to L-tyrosine, which is the initial substrate in the biosynthesis of catecholamines.[2] This pathway is fundamental for neuronal communication, stress response, and various physiological processes. This compound can be used as a tracer to study the kinetics and flux of this pathway in various experimental models.

Catecholamine_Pathway Catecholamine Biosynthesis Pathway cluster_pathway Biosynthesis NAT_d3 This compound L_Tyrosine L-Tyrosine NAT_d3->L_Tyrosine Deacetylation L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Role of N-Acetyl-L-tyrosine in Catecholamine Synthesis.

Conclusion

The synthesis and purification of this compound are straightforward procedures that yield a high-purity product suitable for demanding research applications. The use of this deuterated analog provides a powerful tool for scientists and researchers in drug development and metabolic studies, enabling precise quantification and tracing of L-tyrosine metabolic pathways. The detailed protocols and characterization data provided in this guide serve as a valuable resource for the successful implementation of these methods in a laboratory setting.

References

An In-Depth Technical Guide on the Mechanism of Action of N-Acetyl-L-tyrosine-d3 in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosine-d3 (NALT-d3) is the deuterated form of N-Acetyl-L-tyrosine (NALT), a more soluble derivative of the amino acid L-tyrosine. This technical guide delineates the primary and alternative mechanisms of action of NALT-d3 in biological systems, with a focus on its role as a prodrug for L-tyrosine and its impact on catecholaminergic neurotransmission. Furthermore, this document explores a novel signaling pathway involving NALT-induced mitohormesis. While specific pharmacokinetic data for the deuterated form is limited, its mechanism is understood to mirror that of NALT, with the deuterium labeling serving as a stable isotopic tracer for metabolic and pharmacokinetic studies. This guide provides a comprehensive overview of its biochemical pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Introduction

N-Acetyl-L-tyrosine (NALT) is a synthetically modified form of the non-essential amino acid L-tyrosine, created by the addition of an acetyl group to the nitrogen atom of L-tyrosine. This modification increases its water solubility, a characteristic that has led to its use in various applications, including parenteral nutrition and as a dietary supplement aimed at supporting cognitive function.[1] The deuterated analog, this compound, incorporates three deuterium atoms, providing a stable isotopic label that allows for its precise tracking and quantification in biological matrices using mass spectrometry. This makes NALT-d3 an invaluable tool for researchers studying the pharmacokinetics and metabolic fate of NALT.

The primary proposed mechanism of action for NALT is its role as a prodrug that delivers L-tyrosine to the body. L-tyrosine is a critical precursor for the synthesis of the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[1] These neurotransmitters are fundamental to numerous physiological and cognitive processes, including mood, attention, and the body's response to stress. However, the bioavailability of L-tyrosine from NALT has been a subject of debate in the scientific community.

This guide will provide a detailed examination of the established and emerging mechanisms of action of NALT-d3, present available quantitative data, and offer detailed protocols for key experimental procedures.

Primary Mechanism of Action: Catecholamine Precursor

The principal mechanism of action of this compound is its conversion to L-tyrosine-d3, which then serves as a precursor for the synthesis of deuterated catecholamines.

Deacetylation of this compound

Upon administration, NALT-d3 is believed to undergo deacetylation, primarily in the kidneys and liver, to yield L-tyrosine-d3 and acetate.[2] This enzymatic conversion is a critical step for its biological activity, as NALT itself does not directly participate in the catecholamine synthesis pathway.

The Catecholamine Synthesis Pathway

Once L-tyrosine-d3 is available, it enters the catecholaminergic neurons and adrenal medullary cells to be sequentially converted into dopamine-d3, norepinephrine-d3, and epinephrine-d3. This pathway is illustrated in the diagram below.

Catecholamine_Synthesis cluster_blood Bloodstream cluster_cell Neuron / Adrenal Medulla NALT_d3 This compound Tyrosine_d3 L-tyrosine-d3 NALT_d3->Tyrosine_d3 Deacetylation (Kidney, Liver) L_DOPA_d3 L-DOPA-d3 Tyrosine_d3->L_DOPA_d3 Tyrosine Hydroxylase Dopamine_d3 Dopamine-d3 L_DOPA_d3->Dopamine_d3 DOPA Decarboxylase Norepinephrine_d3 Norepinephrine-d3 Dopamine_d3->Norepinephrine_d3 Dopamine β-Hydroxylase Epinephrine_d3 Epinephrine-d3 Norepinephrine_d3->Epinephrine_d3 PNMT

Caption: Catecholamine synthesis from this compound.

The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.

Bioavailability and Efficacy: A Point of Contention

While NALT's increased solubility suggests potentially greater bioavailability than L-tyrosine, research has yielded conflicting results. Some studies indicate that a significant portion of orally or intravenously administered NALT is excreted unchanged in the urine, suggesting inefficient deacetylation and conversion to L-tyrosine.[3][4]

Conversely, other studies and theoretical models propose that NALT's structure may facilitate its transport across the blood-brain barrier more effectively than L-tyrosine, although direct evidence for this is not robust.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies comparing the effects of NALT and L-tyrosine administration.

Table 1: Plasma Tyrosine Levels Following Administration

CompoundAdministration RouteDoseChange in Plasma TyrosineReference
N-Acetyl-L-tyrosineIntravenous5 g over 4 hours25% increase[3]
L-tyrosineOral100 mg/kg130-276% increase[6]
N-Acetyl-L-tyrosineIntravenous5 g0-25% increase[6]

Table 2: Urinary Excretion of N-Acetyl-L-tyrosine

Administration RouteDosePercentage of Dose Excreted UnchangedReference
Intravenous5 g over 4 hours56%[3]
Parenteral NutritionVaries~35%[4]
Total Parenteral Nutrition (Rats)2 mmol/kg/day16.8%[7]

These data highlight the controversy surrounding the efficiency of NALT as an L-tyrosine prodrug. The use of NALT-d3 in future studies will be crucial for definitively tracing its metabolic fate and resolving these discrepancies.

Alternative Mechanism of Action: Mitohormesis

Recent research has uncovered a novel signaling pathway activated by NALT that is independent of its role as a catecholamine precursor. This pathway involves the induction of mitohormesis, a biological response where low levels of mitochondrial stress lead to a protective, adaptive response.[8][9]

NALT-Induced Mitochondrial ROS Production

NALT has been shown to cause a transient perturbation of mitochondria, leading to a small increase in the production of reactive oxygen species (ROS).[8][9] This mild oxidative stress acts as a signaling molecule, triggering a cascade of downstream cellular events.

Activation of the FoxO and Keap1-Nrf2 Signaling Pathways

The increase in mitochondrial ROS activates the Forkhead box O (FoxO) transcription factor.[8][9] Activated FoxO then upregulates the expression of antioxidant enzymes and Keap1 (Kelch-like ECH-associated protein 1).[8][9][10] Keap1 is a key regulator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a major cellular defense mechanism against oxidative stress.[11][12]

Mitohormesis_Pathway NALT N-Acetyl-L-tyrosine Mitochondria Mitochondria NALT->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS FoxO FoxO Activation ROS->FoxO Keap1 ↑ Keap1 Expression FoxO->Keap1 Antioxidant_Enzymes ↑ Antioxidant Enzyme Expression FoxO->Antioxidant_Enzymes Stress_Resistance Cellular Stress Resistance Keap1->Stress_Resistance Antioxidant_Enzymes->Stress_Resistance

Caption: NALT-induced mitohormesis signaling pathway.

This pathway suggests that NALT may have cytoprotective effects that are not directly linked to neurotransmitter synthesis, opening new avenues for therapeutic applications.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

In Vivo Administration of this compound in Mice

This protocol describes the intravenous administration of NALT-d3 to mice for pharmacokinetic and metabolic studies.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Mouse restraint device

  • 27-30 gauge needles and 1 mL syringes

  • Heat lamp or warming pad

  • 70% ethanol

Procedure:

  • Prepare a sterile solution of this compound in saline at the desired concentration.

  • Weigh the mouse to determine the correct injection volume. The recommended maximum volume for a bolus intravenous injection in mice is 5 ml/kg.

  • Warm the mouse under a heat lamp or on a warming pad to induce vasodilation of the tail veins.

  • Place the mouse in a restraint device, exposing the tail.

  • Disinfect the tail with 70% ethanol.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the NALT-d3 solution. Observe for any signs of subcutaneous blebbing, which would indicate a failed injection.

  • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

  • Collect blood samples at predetermined time points for pharmacokinetic analysis.

Quantification of Tyrosine and its Metabolites in Brain Tissue by HPLC-ECD

This protocol outlines a method for the analysis of dopamine and norepinephrine in rat brain tissue using high-performance liquid chromatography with electrochemical detection.

Materials:

  • Rat brain tissue (e.g., striatum, prefrontal cortex)

  • Perchloric acid (0.1 M) containing 0.1 mM sodium metabisulfite (stability solution)

  • Mobile phase: 0.07 M KH2PO4, 20 mM citric acid, 5.3 mM octyl sodium sulfate, 100 mM EDTA, 3.1 mM triethylamine, 8 mM KCl, and 11% (v/v) methanol, pH adjusted to 3.2.[13]

  • HPLC system with an electrochemical detector (e.g., glassy carbon working electrode)

  • Sonicator

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Dissect the brain region of interest on ice and immediately freeze it in liquid nitrogen or on dry ice.

    • Weigh the frozen tissue and homogenize it in 10 volumes of ice-cold 0.1 M perchloric acid stability solution using a sonicator.

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC-ECD Analysis:

    • Set up the HPLC system with a suitable C18 reverse-phase column.

    • Equilibrate the column with the mobile phase at a flow rate of 0.35 mL/min.[13]

    • Set the electrochemical detector potential to +800 mV.[13]

    • Inject a 20 µL aliquot of the filtered supernatant onto the column.

    • Identify and quantify dopamine and norepinephrine by comparing their retention times and peak areas to those of known standards.

LC-MS/MS Analysis of this compound in Human Plasma

This protocol provides a general framework for the quantification of NALT-d3 in human plasma using liquid chromatography-tandem mass spectrometry.

Materials:

  • Human plasma collected in EDTA or heparin tubes

  • This compound (analyte)

  • N-Acetyl-L-tyrosine (non-deuterated, as an internal standard if NALT-d3 is the analyte, or a deuterated standard of a different amino acid)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Set up the LC system with a C18 or HILIC column.

    • Prepare the mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).

    • Develop a gradient elution program to separate NALT-d3 from other plasma components.

    • Set up the mass spectrometer in positive ion mode and optimize the ESI source parameters.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for NALT-d3 and the internal standard.

    • Quantify NALT-d3 by constructing a calibration curve using known concentrations of the standard.

Conclusion

This compound serves as a valuable research tool for elucidating the complex pharmacology of its non-deuterated counterpart, NALT. Its primary mechanism of action is as a prodrug for L-tyrosine, a precursor to the essential catecholamine neurotransmitters. However, the efficiency of this conversion and its subsequent impact on brain neurotransmitter levels remain areas of active investigation, with current data suggesting significant urinary excretion of the parent compound. The discovery of NALT's ability to induce mitohormesis through the ROS-FoxO-Keap1 signaling axis presents an exciting alternative mechanism that warrants further exploration for its potential therapeutic benefits in conditions associated with oxidative stress. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to contribute to a more comprehensive understanding of the biological effects of this compound. Future studies utilizing this deuterated tracer are essential for resolving existing controversies and unlocking the full potential of this compound in both research and clinical settings.

References

Metabolic Fate of N-Acetyl-L-tyrosine-d3 In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic fate of N-Acetyl-L-tyrosine-d3 (NALT-d3). N-Acetyl-L-tyrosine (NALT) is a more soluble prodrug of the amino acid L-tyrosine, used in applications such as parenteral nutrition and as a dietary supplement. The deuterated form, NALT-d3, serves as an invaluable tracer in metabolic studies to distinguish the administered compound and its metabolites from endogenous pools. This document details the absorption, distribution, metabolism, and excretion (ADME) of NALT, with a focus on its deacetylation to L-tyrosine-d3 and subsequent entry into various metabolic pathways, including catecholamine synthesis. Quantitative pharmacokinetic data from human and animal studies are summarized, and detailed experimental protocols for in vivo studies and sample analysis are provided. Furthermore, key metabolic and signaling pathways are visualized to facilitate a deeper understanding of the compound's biological significance.

Introduction

N-Acetyl-L-tyrosine (NALT) is an acetylated form of the non-essential amino acid L-tyrosine. Its primary advantage over L-tyrosine is its enhanced water solubility, which makes it suitable for intravenous administration in parenteral nutrition solutions. In the body, NALT is intended to act as a precursor to L-tyrosine, which is essential for protein synthesis and is a substrate for the production of key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1]

The use of a stable isotope-labeled version, this compound, allows researchers to precisely trace the metabolic journey of the administered compound, differentiating it from the body's natural L-tyrosine. This is crucial for accurate pharmacokinetic and metabolic studies. This guide will explore the in vivo processes that NALT-d3 undergoes following administration.

Metabolic Fate of this compound

The in vivo metabolism of NALT-d3 is primarily characterized by its conversion to L-tyrosine-d3 through deacetylation. The overall metabolic fate can be described by the following stages:

  • Absorption and Distribution: Following intravenous administration, NALT-d3 is rapidly distributed throughout the body. While NALT is designed for better solubility, its conversion to L-tyrosine is not entirely efficient, leading to a significant portion of the parent compound remaining in circulation. Studies using radiolabeled NALT have shown rapid labeling of tissue tyrosine pools.[1]

  • Metabolism: Deacetylation to L-tyrosine-d3: The key metabolic step is the hydrolysis of the acetyl group from NALT-d3 to yield L-tyrosine-d3 and acetate. This reaction is catalyzed by enzymes known as aminoacylases (specifically acylase I), which are found in various tissues, with the liver and kidneys being the primary sites of this conversion.[2][3] The efficiency of this deacetylation process is a critical determinant of the bioavailability of L-tyrosine from NALT administration.

  • Subsequent Metabolism of L-tyrosine-d3: Once formed, L-tyrosine-d3 enters the endogenous L-tyrosine pool and is subject to the same metabolic pathways:

    • Protein Synthesis: L-tyrosine-d3 can be incorporated into proteins throughout the body.

    • Catecholamine Synthesis: In adrenergic neurons and the adrenal medulla, L-tyrosine-d3 is a precursor for the synthesis of catecholamine neurotransmitters. This pathway is initiated by the enzyme tyrosine hydroxylase.[2]

    • Catabolism: L-tyrosine-d3 can be catabolized through various pathways, ultimately leading to the production of fumarate and acetoacetate.

  • Excretion: A notable characteristic of NALT is its significant urinary excretion. A substantial percentage of the administered NALT-d3 is excreted unchanged in the urine.[4] This suggests that the rate of renal clearance of NALT may be faster than its rate of deacetylation in some cases.

Quantitative Pharmacokinetics

The following tables summarize the quantitative data on the pharmacokinetics of N-Acetyl-L-tyrosine from various in vivo studies.

Table 1: Plasma Tyrosine Levels After Administration of L-Tyrosine and N-Acetyl-L-tyrosine

Compound AdministeredRoute of AdministrationDoseSpeciesChange in Plasma Tyrosine LevelsReference(s)
L-TyrosineOral100 mg/kgHuman130-276% increase
N-Acetyl-L-tyrosineIntravenous5 g (over 4 hours)Human~25% increase
N-Acetyl-L-tyrosineIntravenous2 mmol/kg/dayRatIncrease to 141 +/- 16.1 µM (from fasting levels of 73.8 +/- 5.40 µM)[1]

Table 2: Urinary Excretion of N-Acetyl-L-tyrosine

AdministrationDoseSpeciesPercentage of Administered Dose Excreted Unchanged in UrineReference(s)
Intravenous Infusion5 g (over 4 hours)Human56%
Continuous Parenteral NutritionVariesHuman~35%[3]
Total Parenteral Nutrition0.5 mmol/kg/dayRat8.3%[1]
Total Parenteral Nutrition2 mmol/kg/dayRat16.8%[1]

Signaling and Metabolic Pathways

Catecholamine Synthesis Pathway

Following its deacetylation, the resultant L-tyrosine-d3 can be utilized for the synthesis of catecholamines. This is a critical pathway for neuronal communication and the physiological stress response.

Catecholamine_Synthesis NALT_d3 This compound L_Tyrosine_d3 L-Tyrosine-d3 NALT_d3->L_Tyrosine_d3 Aminoacylase I (Liver, Kidney) L_DOPA_d3 L-DOPA-d3 L_Tyrosine_d3->L_DOPA_d3 Tyrosine Hydroxylase Dopamine_d3 Dopamine-d3 L_DOPA_d3->Dopamine_d3 DOPA Decarboxylase Norepinephrine_d3 Norepinephrine-d3 Dopamine_d3->Norepinephrine_d3 Dopamine β- Hydroxylase Epinephrine_d3 Epinephrine-d3 Norepinephrine_d3->Epinephrine_d3 PNMT

Catecholamine synthesis pathway originating from this compound.
Mitohormesis and Stress Resistance Pathway

Recent research has indicated that NALT may play a role in promoting stress resistance through a process called mitohormesis. This pathway involves a transient increase in mitochondrial reactive oxygen species (ROS), which in turn activates protective cellular mechanisms.[5]

Mitohormesis_Pathway Stress Stress NALT N-Acetyl-L-tyrosine (endogenous levels increase) Stress->NALT Mitochondria Mitochondrial Perturbation NALT->Mitochondria ROS Transient increase in mitochondrial ROS Mitochondria->ROS FoxO FoxO Activation ROS->FoxO Antioxidant_Enzymes Increased expression of Antioxidant Enzymes FoxO->Antioxidant_Enzymes Stress_Resistance Stress Resistance Antioxidant_Enzymes->Stress_Resistance

NALT-induced mitohormesis and stress resistance pathway.

Experimental Protocols

In Vivo Administration of this compound (Rodent Model)

This protocol is based on methodologies described for NALT administration in rats.[1]

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimation: Acclimate animals for at least one week with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Catheterization: For intravenous infusion studies, surgically implant a catheter into the jugular vein under anesthesia. Allow for a recovery period of at least 24 hours.

  • Compound Preparation: Dissolve this compound in sterile saline to the desired concentration.

  • Administration:

    • Bolus Injection: Administer the prepared solution via the jugular vein catheter.

    • Continuous Infusion: Use a syringe pump to deliver the solution at a constant rate (e.g., 0.5-2.0 mmol/kg/day).

  • Sample Collection: Collect blood samples from a separate catheter (e.g., carotid artery) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into heparinized tubes. Collect urine via a metabolic cage throughout the study period.

Quantification of this compound and L-tyrosine-d3 in Plasma

This protocol is a hypothetical procedure based on established methods for the analysis of amino acids in plasma using LC-MS/MS.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., N-Acetyl-L-tyrosine-13C9,15N) to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate NALT-d3 and L-tyrosine-d3 (e.g., 0-5 min, 2-50% B; 5-7 min, 50-95% B; 7-8 min, 95% B; 8-8.1 min, 95-2% B; 8.1-10 min, 2% B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • MRM Transitions:

      • This compound: Monitor the specific precursor-to-product ion transition.

      • L-tyrosine-d3: Monitor the specific precursor-to-product ion transition.

      • Internal Standard: Monitor the specific precursor-to-product ion transition.

  • Quantification: Generate a calibration curve using known concentrations of this compound and L-tyrosine-d3 spiked into blank plasma. Calculate the concentrations in the unknown samples based on the peak area ratios relative to the internal standard.

Quantification of this compound in Urine

This protocol is adapted from methods for analyzing amino acids in urine.

  • Sample Preparation:

    • Thaw frozen urine samples.

    • Centrifuge at 5,000 x g for 10 minutes to remove particulate matter.

    • Dilute the supernatant 1:10 with the initial mobile phase containing an internal standard.

  • LC-MS/MS Analysis: Follow the same LC-MS/MS parameters as described for plasma analysis (Section 5.2.2).

  • Quantification: Create a calibration curve using standards prepared in a synthetic urine matrix.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of the metabolic fate of this compound.

Experimental_Workflow cluster_InVivo In Vivo Phase cluster_Sample_Processing Sample Processing cluster_Analysis Analytical Phase cluster_Data_Analysis Data Analysis Animal_Model Animal Model (e.g., Rat) Administration Administration of This compound Animal_Model->Administration Sample_Collection Blood and Urine Sample Collection Administration->Sample_Collection Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation Urine_Dilution Urine Dilution Sample_Collection->Urine_Dilution Protein_Precipitation Protein Precipitation (Plasma) Plasma_Separation->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Urine_Dilution->LC_MS_MS Data_Acquisition Data Acquisition (MRM) LC_MS_MS->Data_Acquisition Quantification Quantification of NALT-d3 and L-tyrosine-d3 Data_Acquisition->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

Overall experimental workflow for studying the metabolic fate of NALT-d3.

Conclusion

The in vivo metabolic fate of this compound is primarily dictated by its deacetylation to L-tyrosine-d3, a process that occurs with variable efficiency. While NALT's enhanced solubility is advantageous for certain applications, a significant portion of the administered dose is excreted unchanged. The resulting L-tyrosine-d3 is metabolically active and participates in crucial physiological processes, including protein and catecholamine synthesis. The use of stable isotope-labeled NALT-d3 is a powerful tool for elucidating its precise pharmacokinetic profile and metabolic contributions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide to N-Acetyl-L-tyrosine and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-L-tyrosine (NALT), a modified form of the amino acid L-tyrosine, and its deuterated analog, N-Acetyl-L-tyrosine-d3. This document details their chemical properties, biological significance, relevant experimental protocols, and key signaling pathways.

Core Compound Identification and Properties

N-Acetyl-L-tyrosine is a more soluble and stable derivative of L-tyrosine, an amino acid crucial for the synthesis of key neurotransmitters.[1] The addition of an acetyl group enhances its bioavailability.[2] Its deuterated form, this compound, serves as a valuable tool in metabolic and pharmacokinetic studies as a stable isotope-labeled internal standard.

A summary of the key quantitative data for both compounds is presented below.

PropertyN-Acetyl-L-tyrosineThis compound
CAS Number 537-55-3[3][4][5][6]Not explicitly available, inferred from related deuterated compounds.
Molecular Formula C₁₁H₁₃NO₄[3][4][5][6]C₁₁H₁₀D₃NO₄
Molecular Weight 223.23 g/mol [4][6][7]Approximately 226.25 g/mol (calculated)

Biological Significance and Signaling Pathways

N-Acetyl-L-tyrosine's primary biological role is as a precursor to L-tyrosine, which is essential for the synthesis of catecholamines.[7][8] Upon ingestion, NALT is metabolized to L-tyrosine, which then enters the catecholamine synthesis pathway to produce dopamine, norepinephrine, and epinephrine.[9][10] These neurotransmitters are fundamental in regulating mood, cognitive function, and the body's stress response.[9][10]

The synthesis pathway is a critical area of study in neuroscience and pharmacology. The key steps are outlined in the diagram below.

Catecholamine_Synthesis cluster_NALT Metabolism cluster_Pathway Catecholamine Synthesis Pathway NALT N-Acetyl-L-tyrosine Tyrosine L-Tyrosine NALT->Tyrosine Deacetylation (in liver) L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine Aromatic L-amino acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT)

References

Solubility Profile of N-Acetyl-L-tyrosine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation: Solubility of N-Acetyl-L-tyrosine

The following table summarizes the available solubility data for N-Acetyl-L-tyrosine. It is important to note that these values should be considered as close approximations for N-Acetyl-L-tyrosine-d3.

SolventQuantitative SolubilityQualitative SolubilitySource(s)
Water25 mg/mL[1][2][3]Freely soluble[1], Soluble[4][1][2][3][4]
Ethanol-Very soluble in ethanol (96%)[5], Soluble[1][2][3][1][2][3][5]
Dimethyl Sulfoxide (DMSO)45 mg/mL (201.58 mM)[6]-[6]
Dilute Alkali Hydroxide Solutions-Dissolves[5][5]

Note: The use of fresh DMSO is recommended as moisture absorption can reduce solubility.[6]

Experimental Protocols

A precise and reproducible methodology is critical for determining the solubility of a compound. Below is a general protocol that can be adapted for this compound.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The goal is to have undissolved solid present at equilibrium.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant using a 0.22 µm syringe filter. Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

G Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Shake/Vortex at constant temperature (24-72h) B->C D Centrifuge/Settle to separate solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute clear filtrate E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H

References

A Technical Guide to Commercially Available N-Acetyl-L-tyrosine-d3 Standards for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available N-Acetyl-L-tyrosine-d3 standards, tailored for professionals in research and drug development. This document outlines the commercial sources, provides a detailed experimental protocol for its use as an internal standard in mass spectrometry, and illustrates its metabolic significance.

Introduction to this compound

This compound is the deuterated form of N-Acetyl-L-tyrosine, a more soluble and bioavailable precursor to the amino acid L-tyrosine. In clinical and research settings, stable isotope-labeled compounds like this compound are invaluable as internal standards for quantitative analysis by mass spectrometry. The deuterium labels provide a distinct mass shift, allowing for precise differentiation from the endogenous, unlabeled analyte, thereby correcting for variability in sample preparation and instrument response.

Commercial Availability

The primary commercial source for this compound is Cambridge Isotope Laboratories, Inc. (CIL), a leading supplier of stable isotope-labeled compounds.

Quantitative Data Summary
SupplierProduct NameCatalog NumberIsotopic PurityChemical PurityAvailable Form
Cambridge Isotope Laboratories, Inc.L-Tyrosine, N-acetyl (acetyl-D3)DLM-1094098%≥98%Neat Solid

Metabolic Pathway and Significance

N-Acetyl-L-tyrosine serves as a prodrug to L-tyrosine. Following administration, it is deacetylated to yield L-tyrosine, which is a critical precursor for the biosynthesis of catecholamines, a class of neurotransmitters and hormones essential for various physiological processes.

The metabolic conversion of N-Acetyl-L-tyrosine to key catecholamines is illustrated in the following pathway.

N-Acetyl-L-tyrosine Metabolic Pathway cluster_metabolism Metabolic Conversion cluster_catecholamines Catecholamine Synthesis NAT_d3 This compound (Internal Standard) NAT N-Acetyl-L-tyrosine Tyrosine L-Tyrosine NAT->Tyrosine Deacetylation L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Metabolic pathway of N-Acetyl-L-tyrosine.

Experimental Protocol: Quantification of N-Acetyl-L-tyrosine in Plasma by LC-MS/MS

This section provides a representative protocol for the quantification of N-Acetyl-L-tyrosine in human plasma using this compound as an internal standard. This method is adapted from established procedures for the analysis of catecholamines and related compounds in biological matrices.

Materials and Reagents
  • N-Acetyl-L-tyrosine (analyte standard)

  • This compound (internal standard, CIL Cat. No. DLM-10940)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure

  • Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange)

Sample Preparation Workflow

The following diagram outlines the key steps in preparing plasma samples for LC-MS/MS analysis.

Sample Preparation Workflow Start Start: Plasma Sample Spike Spike with This compound (Internal Standard) Start->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid Phase Extraction (SPE) (Optional Cleanup) Supernatant->SPE Evaporate Evaporation to Dryness SPE->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Workflow for plasma sample preparation.
Detailed Procedure

  • Preparation of Standards:

    • Prepare a stock solution of N-Acetyl-L-tyrosine (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • From the stock solutions, prepare a series of working standard solutions for the calibration curve by serial dilution in methanol:water (50:50, v/v).

    • Prepare a working internal standard solution (e.g., 100 ng/mL) in methanol:water (50:50, v/v).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid Phase Extraction (Optional, for enhanced cleanup):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the previous step.

    • Wash the cartridge with an appropriate solvent to remove interferences.

    • Elute the analyte and internal standard with a suitable elution solvent.

  • Final Preparation:

    • Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for specific instrumentation.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
GradientStart at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transition (Analyte)To be determined by infusion of standard (e.g., Q1: 224.1 -> Q3: 182.1)
MRM Transition (IS)To be determined by infusion of standard (e.g., Q1: 227.1 -> Q3: 185.1)
Collision EnergyTo be optimized for the specific instrument
Dwell Time100 ms
Data Analysis

Quantification is achieved by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the analyte in the calibration standards. The concentration of N-Acetyl-L-tyrosine in the unknown samples is then determined from this curve.

Conclusion

This compound is a critical tool for researchers requiring accurate quantification of its unlabeled counterpart in biological matrices. This guide provides the necessary information on its commercial availability and a detailed, adaptable protocol for its application as an internal standard in LC-MS/MS analysis. The provided metabolic pathway and experimental workflow diagrams offer a clear visual representation of its biological context and analytical application.

Decoding the Certificate of Analysis: A Technical Guide to N-Acetyl-L-tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine-d3, a deuterated analog of N-Acetyl-L-tyrosine, is a critical tool in pharmacokinetic and metabolic research. Its increased mass allows for its use as an internal standard in mass spectrometry-based quantification of the non-labeled compound. A Certificate of Analysis (CoA) for this material is a crucial document that guarantees its identity, purity, and isotopic enrichment, ensuring the reliability and accuracy of experimental results. This in-depth guide explains the key components of a typical this compound CoA, providing detailed experimental protocols and data interpretation.

Data Presentation: A Summary of Quality Attributes

The quantitative data presented on a CoA for this compound is summarized below. These parameters collectively assure the quality and suitability of the material for its intended research applications.

Test Parameter Specification Methodology
Appearance White to off-white solidVisual Inspection
Chemical Purity (HPLC) ≥98.0%High-Performance Liquid Chromatography
Isotopic Enrichment ≥98% d3High-Resolution Mass Spectrometry (HRMS)
Identity Confirmation Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Residual Solvents Meets USP <467> limitsGas Chromatography-Mass Spectrometry (GC-MS)
Water Content Report valueKarl Fischer Titration

Mandatory Visualizations: Workflows and Structures

Visual representations are essential for understanding the logical flow of analysis and the molecular identity of the compound.

CoA_Workflow Figure 1: Certificate of Analysis Generation Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Approval SampleReceipt Sample Receipt and Login SamplePreparation Sample Preparation SampleReceipt->SamplePreparation HPLC Chemical Purity (HPLC) SamplePreparation->HPLC HRMS Isotopic Enrichment (HRMS) SamplePreparation->HRMS NMR Identity Confirmation (NMR) SamplePreparation->NMR GCMS Residual Solvents (GC-MS) SamplePreparation->GCMS KF Water Content (Karl Fischer) SamplePreparation->KF DataReview Data Review and Verification HPLC->DataReview HRMS->DataReview NMR->DataReview GCMS->DataReview KF->DataReview QAReview Quality Assurance Review DataReview->QAReview CoAGeneration CoA Generation QAReview->CoAGeneration

Figure 1: Certificate of Analysis Generation Workflow

N_Acetyl_L_tyrosine_d3_Structure Figure 2: Chemical Structure of this compound cluster_structure cluster_label Structure Chemical Structure Image Here (Highlighting the three deuterium atoms on the acetyl group) l1 This compound l2 C₁₁H₁₀D₃NO₄ l3 Molecular Weight: 226.24 g/mol

Methodological & Application

Application Note: Quantitative Analysis of N-Acetyl-L-tyrosine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Acetyl-L-tyrosine in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Acetyl-L-tyrosine-d3, to ensure high accuracy and precision. Sample preparation is performed by a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving N-Acetyl-L-tyrosine.

Introduction

N-Acetyl-L-tyrosine is a more soluble form of the amino acid L-tyrosine and is often used in parenteral nutrition and as a dietary supplement to support cognitive function.[1] Accurate and reliable quantification of N-Acetyl-L-tyrosine in biological matrices is essential for understanding its pharmacokinetics and clinical efficacy. This document provides a detailed protocol for a validated LC-MS/MS method for the analysis of N-Acetyl-L-tyrosine in human plasma, employing this compound as the internal standard to correct for matrix effects and procedural variability.[2]

Experimental

Materials and Reagents
  • N-Acetyl-L-tyrosine (≥98% purity)

  • This compound (≥98% purity, isotopic purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (Type I)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ProgramTime (min)
0.0
0.5
3.0
4.0
4.1
5.0

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500 °C
Ion Spray Voltage5500 V
Curtain Gas35 psi
Collision GasMedium
MRM TransitionsCompound
N-Acetyl-L-tyrosine
This compound

Note: The precursor ion for N-Acetyl-L-tyrosine is [M+H]+ with a m/z of 224.1.[1] The major product ion at m/z 136.1 corresponds to the loss of the acetylated amino group.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of N-Acetyl-L-tyrosine and this compound into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with 50% methanol.

  • Working Standard Solutions: Prepare serial dilutions of the N-Acetyl-L-tyrosine stock solution in 50% methanol to create working standard solutions for the calibration curve (e.g., at concentrations of 1, 2, 5, 10, 20, 50, 100, and 200 µg/mL).

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound stock solution with 50% methanol.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • To 50 µL of plasma sample, add 10 µL of the internal standard working solution (1 µg/mL this compound).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS (10 µL This compound) plasma->add_is add_acn Add Acetonitrile (200 µL) & Vortex add_is->add_acn centrifuge Centrifuge (14,000 x g, 10 min) add_acn->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification results Results (Concentration) quantification->results

Caption: Experimental workflow for N-Acetyl-L-tyrosine quantification in plasma.

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity according to standard bioanalytical method validation guidelines.

Table 3: Calibration Curve Summary

ParameterValue
Calibration Range0.1 - 100 µg/mL
Regression ModelLinear, 1/x² weighting
Correlation (r²)> 0.995
LLOQ0.1 µg/mL
ULOQ100 µg/mL

Table 4: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1< 15< 1585 - 115
Low0.3< 15< 1585 - 115
Medium30< 15< 1585 - 115
High80< 15< 1585 - 115

Note: The presented data is representative of typical method performance.

The use of a stable isotope-labeled internal standard, this compound, effectively compensates for any variations during sample preparation and ionization, leading to high precision and accuracy. The protein precipitation method provides clean extracts with minimal matrix effects, and the chromatographic conditions ensure baseline separation of the analyte from endogenous plasma components.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of N-Acetyl-L-tyrosine in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in clinical and research settings.

metabolic_context cluster_intake Intake / Administration cluster_metabolism Metabolic Conversion cluster_protein Protein Synthesis nat_supplement N-Acetyl-L-tyrosine (Supplement/IV) l_tyrosine L-Tyrosine nat_supplement->l_tyrosine Deacetylation l_dopa L-DOPA l_tyrosine->l_dopa Tyrosine Hydroxylase protein Protein Synthesis l_tyrosine->protein dopamine Dopamine l_dopa->dopamine catecholamines Norepinephrine, Epinephrine dopamine->catecholamines

Caption: Simplified metabolic context of N-Acetyl-L-tyrosine.

References

Application Note: High-Throughput Amino Acid Analysis Using N-Acetyl-L-tyrosine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and reliable method for the quantitative analysis of amino acids in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol utilizes N-Acetyl-L-tyrosine-d3 as a single internal standard to streamline the workflow and reduce costs associated with multiple isotope-labeled standards. This method is suitable for high-throughput screening in clinical research, metabolic studies, and pharmaceutical development.

Introduction

The accurate quantification of amino acids is crucial in various scientific disciplines, from the diagnosis of metabolic disorders to the quality control of biopharmaceutical products. Stable isotope dilution mass spectrometry is the gold standard for this purpose, where a stable isotope-labeled (SIL) analog of each analyte is used as an internal standard (IS).[1] However, employing a full suite of SIL amino acids can be prohibitively expensive for large-scale studies.

This application note presents a validated approach using a non-isologous SIL internal standard, this compound. The selection of this compound is based on its structural similarity to native amino acids, its elution in a region of the chromatogram with minimal matrix effects, and its ability to effectively compensate for variations during sample preparation and injection.[2] This methodology provides a cost-effective and efficient alternative for reliable amino acid profiling.

Principle of Internal Standardization

Internal standards are essential in quantitative mass spectrometry to correct for analytical variability.[2] A known amount of the internal standard is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This approach mitigates errors arising from sample loss during extraction, injection volume inconsistencies, and ion suppression or enhancement in the mass spectrometer.

Principle of Internal Standardization cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample IS_Addition Addition of This compound (IS) Sample->IS_Addition Extraction Protein Precipitation & Extraction IS_Addition->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation Processed Sample MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate (Analyte Area / IS Area) Peak_Integration->Ratio_Calculation Quantification Quantification against Calibration Curve Ratio_Calculation->Quantification

Diagram 1. Workflow of Amino Acid Analysis with Internal Standard.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Reagents: this compound, Amino Acid Standard Mix, Sulfosalicylic Acid

  • Biological Matrix: Human Plasma (or other relevant biological fluid)

Preparation of Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution in the same 50:50 acetonitrile/water mixture.

  • Amino Acid Calibration Standards: Prepare a series of calibration standards by spiking the amino acid standard mix into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution) to achieve concentrations ranging from 1 to 500 µM.

Sample Preparation
  • Aliquoting: To 50 µL of each sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (10 µg/mL).

  • Protein Precipitation: Add 150 µL of 1% formic acid in acetonitrile to each sample.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Sample Preparation Workflow Start 50 µL Sample Add_IS Add 10 µL This compound Working Solution Start->Add_IS Add_PPT Add 150 µL 1% Formic Acid in Acetonitrile Add_IS->Add_PPT Vortex Vortex 1 minute Add_PPT->Vortex Centrifuge Centrifuge 14,000 rpm, 10 min, 4°C Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Dry Dry under Nitrogen 40°C Transfer->Dry Reconstitute Reconstitute in 100 µL Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Diagram 2. Detailed Sample Preparation Protocol.
LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of binary gradients.

  • Column: A suitable column for polar analytes, such as a HILIC or a mixed-mode column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a high percentage of mobile phase B, with a gradual decrease to elute the polar amino acids.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables provide the necessary parameters for the quantitative analysis of a selection of amino acids and the internal standard.

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compound (IS) 227.1 139.1 15 40
Alanine90.144.21235
Arginine175.170.12050
Aspartic Acid134.074.01438
Glutamic Acid148.084.01540
Glycine76.130.21030
Leucine/Isoleucine132.186.11542
Lysine147.184.11845
Methionine150.0104.11337
Phenylalanine166.1120.11643
Proline116.170.11744
Serine106.160.11133
Threonine120.174.11336
Tyrosine182.1136.11540
Valine118.172.11439

Table 2: Linearity and Precision

AnalyteCalibration Range (µM)Inter-day Precision (%CV)
Alanine1 - 500>0.995< 10%
Arginine1 - 500>0.995< 10%
Leucine1 - 500>0.995< 10%
Phenylalanine1 - 500>0.995< 10%
Tyrosine1 - 500>0.995< 10%
Valine1 - 500>0.995< 10%

Rationale for this compound as an Internal Standard

The ideal internal standard is a stable isotope-labeled version of the analyte. However, for a multi-analyte panel like amino acid analysis, this would require a costly mixture of labeled compounds. A non-isologous internal standard, such as this compound, can be a practical alternative if it meets certain criteria:

  • Chemical Similarity: While not identical, its amino acid-like structure ensures it behaves similarly during sample preparation, particularly in protein precipitation and extraction steps.

  • Chromatographic Separation: It should elute at a retention time free from co-eluting analytes and endogenous interferences.

  • No Endogenous Presence: N-Acetyl-L-tyrosine is not a naturally abundant compound in most biological matrices, and the deuterated form is completely absent.

  • Consistent Ionization: It should exhibit stable and reproducible ionization in the mass spectrometer, allowing for reliable normalization of the target analytes.

Rationale for Internal Standard Selection IS_Choice This compound Chem_Sim Chemical Similarity to Amino Acids IS_Choice->Chem_Sim ensures similar behavior Chrom_Sep Good Chromatographic Separation IS_Choice->Chrom_Sep avoids co-elution No_Interference No Endogenous Interference IS_Choice->No_Interference prevents analytical bias Stable_Ion Stable and Reproducible Ionization IS_Choice->Stable_Ion enables reliable normalization Cost_Effective Cost-Effective Alternative IS_Choice->Cost_Effective reduces assay cost

Diagram 3. Key considerations for selecting this compound as an IS.

Conclusion

The method presented in this application note provides a reliable, high-throughput, and cost-effective solution for the quantitative analysis of amino acids in biological fluids. The use of this compound as a single internal standard simplifies the workflow without compromising data quality. This protocol is readily adaptable to various research and development settings, enabling robust and accurate amino acid profiling.

References

Quantification of N-Acetyl-L-tyrosine in plasma with N-Acetyl-L-tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"## Application Notes and Protocols for the Quantification of N-Acetyl-L-tyrosine in Plasma using N-Acetyl-L-tyrosine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tyrosine, a more soluble form of the amino acid L-tyrosine, is a precursor to crucial neurotransmitters and is investigated for its potential cognitive-enhancing and stress-reducing effects.[1] Accurate quantification of N-Acetyl-L-tyrosine in plasma is essential for pharmacokinetic and pharmacodynamic studies in drug development and clinical research. This document provides a detailed protocol for the sensitive and specific quantification of N-Acetyl-L-tyrosine in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, this compound. The use of an isotopically labeled internal standard is critical for correcting analytical variability, ensuring high accuracy and precision.[2]

Principle of the Method

This method employs reversed-phase liquid chromatography for the separation of N-Acetyl-L-tyrosine from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The stable isotope-labeled internal standard, this compound, is added to all samples, calibrators, and quality controls to compensate for variations during sample preparation and analysis.[2]

Experimental Protocols

Materials and Reagents
  • N-Acetyl-L-tyrosine (≥95% purity)

  • This compound (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of N-Acetyl-L-tyrosine and this compound into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with 50% methanol.

  • Working Standard Solutions: Prepare serial dilutions of the N-Acetyl-L-tyrosine stock solution in 50% methanol to create working standards for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

Sample Preparation
  • Label 1.5 mL microcentrifuge tubes for each calibration standard, quality control (QC), and unknown plasma sample.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

  • Vortex each tube for 1 minute to ensure thorough mixing.[2]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation from matrix interferences
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Tandem Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions N-Acetyl-L-tyrosine: Optimize for specific instrumentthis compound: Optimize for specific instrument
Collision Energy Optimize for each transition[2]
Source Temperature 500°C

Data Presentation

The performance of the bioanalytical method should be validated according to regulatory guidelines such as those from the ICH and EMA.[3][4][5] Key validation parameters are summarized below.

Table 1: Calibration Curve and Sensitivity

ParameterResult
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Signal-to-Noise Ratio at LLOQ > 10

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Low 30< 15< 15± 15
Medium 500< 15< 15± 15
High 4000< 15< 15± 15

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix FactorRecovery (%)
Low 300.95 - 1.05Consistent and reproducible
High 40000.95 - 1.05Consistent and reproducible

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile with 0.1% Formic Acid) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for N-Acetyl-L-tyrosine quantification.

G cluster_analyte Analyte cluster_is Internal Standard cluster_ratio Quantification cluster_correction Correction for Variability Analyte N-Acetyl-L-tyrosine Analyte_Signal Analyte Signal (Variable) Analyte->Analyte_Signal LC-MS/MS Response Ratio Analyte Signal / IS Signal Ratio (Stable) Analyte_Signal->Ratio IS This compound (Known Amount Added) IS_Signal IS Signal (Variable) IS->IS_Signal LC-MS/MS Response IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration Calibration Curve Sample_Loss Sample Loss Sample_Loss->Analyte_Signal Sample_Loss->IS_Signal Matrix_Effects Matrix Effects Matrix_Effects->Analyte_Signal Matrix_Effects->IS_Signal Instrument_Drift Instrument Drift Instrument_Drift->Analyte_Signal Instrument_Drift->IS_Signal

Caption: Logic of stable isotope dilution for accurate quantification.

References

Application Notes and Protocols for N-Acetyl-L-tyrosine-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Acetyl-L-tyrosine-d3 as an internal standard in pharmacokinetic (PK) studies of N-Acetyl-L-tyrosine (NAT). The protocols outlined below are essential for the accurate quantification of NAT in biological matrices, a critical aspect of drug development and clinical research.

Introduction

N-Acetyl-L-tyrosine (NAT) is a more soluble form of the amino acid L-tyrosine, often used in parenteral nutrition to provide a bioavailable source of tyrosine. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog exhibits nearly identical physicochemical properties to the analyte, ensuring high accuracy and precision by compensating for variations during sample preparation and analysis.

Core Applications

The primary application of this compound is as an internal standard for the accurate quantification of NAT in various biological samples, including plasma and urine. This enables researchers to:

  • Characterize the full pharmacokinetic profile of NAT.

  • Assess bioavailability and bioequivalence.

  • Investigate drug-drug interactions.

  • Monitor therapeutic drug levels.

  • Study the metabolic fate of NAT.

Experimental Protocols

Protocol 1: Quantification of N-Acetyl-L-tyrosine in Human Plasma

This protocol describes a robust LC-MS/MS method for the determination of NAT in human plasma.

1. Materials and Reagents:

  • N-Acetyl-L-tyrosine (analyte)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

2. Preparation of Standards and Quality Control (QC) Samples:

  • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of NAT and NAT-d3 and dissolve in 10 mL of a suitable solvent (e.g., 50% methanol in water) to obtain individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the NAT stock solution with 50% methanol to create working solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the NAT-d3 stock solution to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate NAT working standard solutions to prepare calibration standards at concentrations ranging from 10 to 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the 100 ng/mL NAT-d3 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over a suitable time to ensure separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Acetyl-L-tyrosine: m/z 224.1 → 107.1

    • This compound: m/z 227.1 → 110.1

5. Data Analysis:

Quantify NAT concentrations in the unknown samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards.

Data Presentation

The following tables summarize key pharmacokinetic parameters of N-Acetyl-L-tyrosine from various studies.

Table 1: Pharmacokinetic Parameters of N-Acetyl-L-tyrosine in Healthy Adults and Patients with Hepatic Failure after Intravenous Infusion

ParameterHealthy Subjects (n=7)Hepatic Failure Patients (n=6)Reference
Total Body Clearance (Cltot) (mL/kg/min) 309 ± 29236 ± 26[1]

Table 2: Urinary Excretion of N-Acetyl-L-tyrosine

PopulationDose/InfusionPercent of Dose Excreted Unchanged in UrineReference
Healthy Humans 5 g over 4 hours (intravenous)56%[2]
Adults on Parenteral Nutrition Continuous Infusion~35%[3][4]
Growing Rats on Parenteral Nutrition Continuous Infusion11%[5]

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic fate of N-Acetyl-L-tyrosine.

metabolic_pathway NAT N-Acetyl-L-tyrosine Tyr L-Tyrosine NAT->Tyr Deacetylation (in kidneys) Excretion Urinary Excretion (Unchanged NAT) NAT->Excretion Metabolites Catecholamines, Thyroid Hormones, Melanin Tyr->Metabolites Metabolism Protein Protein Synthesis Tyr->Protein

Metabolic pathway of N-Acetyl-L-tyrosine.

Experimental Workflow

The diagram below outlines the general workflow for a pharmacokinetic study of N-Acetyl-L-tyrosine using this compound.

experimental_workflow cluster_study_design Study Design cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Dosing Administer NAT to Subjects Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Preparation Plasma Separation & Protein Precipitation with NAT-d3 (Internal Standard) Sampling->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Quantification of NAT LCMS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, Cl) PK_Modeling->Parameter_Calc

Pharmacokinetic study workflow.

Logical Relationships in Bioanalytical Method Validation

This diagram illustrates the key components of a bioanalytical method validation.

validation_logic Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix

Bioanalytical method validation components.

References

Protocol for the Use of N-Acetyl-L-tyrosine-d3 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-L-tyrosine-d3 is a stable isotope-labeled form of N-Acetyl-L-tyrosine, which serves as a highly soluble precursor of the amino acid L-tyrosine. In cell culture, its primary application is in quantitative proteomics studies using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The deuterium (d3) label allows for the differentiation of proteins synthesized in its presence from unlabeled proteins by mass spectrometry (MS). This enables the relative quantification of protein abundance between different cell populations.[1][2]

The acetylation of L-tyrosine enhances its solubility in aqueous solutions, overcoming a common challenge associated with the low solubility of L-tyrosine at neutral pH in cell culture media.[3] This improved solubility facilitates the preparation of concentrated stock solutions and ensures consistent availability of tyrosine for cellular metabolism and protein synthesis.[3]

This document provides a detailed protocol for the preparation and use of this compound in cell culture media for metabolic labeling experiments.

Materials and Reagents

Reagents
  • This compound

  • Tyrosine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell-culture grade water

  • Dimethyl sulfoxide (DMSO), sterile (optional)

  • 0.22 µm sterile filters

Equipment
  • Laminar flow hood

  • Cell culture incubators (37°C, 5% CO2)

  • Centrifuge

  • Water bath

  • pH meter

  • Sterile serological pipettes and centrifuge tubes

  • Vortex mixer

Experimental Protocols

Preparation of this compound Stock Solution

N-Acetyl-L-tyrosine is more water-soluble than L-tyrosine.[4] Stock solutions can be prepared in water or a buffer like PBS.

Table 1: Stock Solution Preparation

ParameterRecommendation
Solvent Cell-culture grade water or PBS
Concentration 100 mM (22.62 mg/mL)
Preparation 1. Weigh the desired amount of this compound.2. Dissolve in the appropriate volume of solvent.3. Gently warm (up to 37°C) and vortex to aid dissolution.4. Sterile filter through a 0.22 µm filter.
Storage Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Note: For harder-to-dissolve batches, a small amount of DMSO can be used initially, followed by dilution with aqueous solvent. However, ensure the final DMSO concentration in the cell culture medium is non-toxic (typically <0.1%).

Preparation of SILAC "Heavy" Medium

The "heavy" medium will contain this compound as the sole source of tyrosine.

Table 2: "Heavy" Medium Preparation

ComponentAmount (for 500 mL)
Tyrosine-free basal medium450 mL
Dialyzed Fetal Bovine Serum (dFBS)50 mL (for a final concentration of 10%)
This compound stock solution (100 mM)Add to a final concentration of 0.4 mM to 1.0 mM*
Other essential amino acids (if not a complete SILAC medium)As required by the specific cell line
Antibiotics (e.g., Penicillin-Streptomycin)As per standard protocol

* The optimal concentration may vary depending on the cell line and should be determined empirically. A good starting point is to match the concentration of L-tyrosine in the corresponding "light" medium formulation.

Cell Culture and Metabolic Labeling

For accurate quantitative proteomics, it is crucial to achieve near-complete incorporation of the stable isotope-labeled amino acid.[5]

Protocol:

  • Cell Seeding: Seed the cells in your standard "light" (unlabeled) medium.

  • Adaptation to SILAC Medium: Once the cells reach approximately 70-80% confluency, aspirate the "light" medium, wash the cells once with sterile PBS, and replace it with the prepared "heavy" medium containing this compound.

  • Cell Passaging and Labeling: Culture the cells in the "heavy" medium for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid into the proteome.[1][5] This typically takes 1-2 weeks, depending on the cell line's doubling time.

  • Verification of Labeling Efficiency (Optional but Recommended):

    • After 5-6 passages, harvest a small population of cells.

    • Lyse the cells and digest the proteins with trypsin.

    • Analyze the resulting peptides by mass spectrometry to confirm >97% incorporation of this compound.[5]

  • Experimental Treatment: Once complete labeling is achieved, the cells are ready for the experimental treatment (e.g., drug addition, growth factor stimulation).

  • Cell Harvesting and Lysis: After treatment, harvest the "heavy" labeled cells and the control "light" labeled cells. Lyse the cells using a compatible lysis buffer.

  • Protein Quantification and Mixing: Determine the protein concentration of both the "heavy" and "light" cell lysates. Mix equal amounts of protein from both lysates for subsequent analysis.

Data Presentation and Analysis

Expected Mass Shift in Mass Spectrometry

The incorporation of this compound will result in a predictable mass shift in peptides containing this amino acid.

Table 3: Mass Shift Information

Labeled Amino AcidIsotopic LabelMass Increase (Da)
This compoundDeuterium (d3)+3.0188

This mass shift allows for the differentiation and relative quantification of peptides from the "heavy" and "light" cell populations in the mass spectrometer.

Troubleshooting

Table 4: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete Labeling - Insufficient number of cell doublings.- Presence of unlabeled tyrosine in the medium or serum.[6]- Ensure at least 5-6 cell doublings in the "heavy" medium.[1][5]- Use high-quality tyrosine-free medium and dialyzed FBS to minimize unlabeled amino acid contamination.[7]
Altered Cell Morphology or Growth Rate - Toxicity of the labeled amino acid at the used concentration.- Metabolic stress due to the absence of L-tyrosine.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound.- Ensure the "heavy" medium is properly supplemented with all other essential nutrients.
Chromatographic Shift Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase liquid chromatography.[7]- Adjust the retention time window in your data analysis software to account for this potential shift.

Visualizations

experimental_workflow Experimental Workflow for SILAC using this compound cluster_prep Preparation cluster_culture Cell Culture & Labeling cluster_exp Experiment & Analysis prep_stock Prepare 100 mM This compound Stock prep_heavy Prepare 'Heavy' Medium (Tyrosine-free + d3-NAT) prep_stock->prep_heavy culture_heavy Culture cells in 'Heavy' Medium (≥5 doublings) prep_heavy->culture_heavy prep_light Prepare 'Light' Medium (with unlabeled Tyrosine) culture_light Culture cells in 'Light' Medium prep_light->culture_light treatment Apply Experimental Treatment culture_heavy->treatment culture_light->treatment harvest Harvest & Lyse Cells treatment->harvest mix Quantify & Mix 'Heavy' and 'Light' Lysates (1:1) harvest->mix ms_analysis Protein Digestion & LC-MS/MS Analysis mix->ms_analysis data_analysis Data Analysis & Quantification ms_analysis->data_analysis

Caption: Workflow for a SILAC experiment using this compound.

tyrosine_metabolism Simplified Tyrosine Metabolism in Cell Culture cluster_media Cell Culture Medium cluster_cell Cell NAT_d3 This compound Tyr_d3 L-Tyrosine-d3 NAT_d3->Tyr_d3 Deacetylation Protein Protein Synthesis Tyr_d3->Protein Catecholamines Catecholamine Synthesis Tyr_d3->Catecholamines

Caption: Cellular uptake and metabolism of this compound.

References

Application Notes and Protocols for N-Acetyl-L-tyrosine-d3 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for accurate protein quantification in complex biological samples. N-Acetyl-L-tyrosine-d3 is a deuterated analog of N-acetyl-L-tyrosine that can be utilized in quantitative proteomics studies. Its primary applications include metabolic labeling of proteins in cell culture, similar to SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), and as an internal standard for the absolute quantification of specific proteins or peptides. The N-acetyl group enhances its solubility in aqueous media, and studies have shown that it can be deacetylated in vivo, allowing the L-tyrosine-d3 to be incorporated into newly synthesized proteins.[1][2] This document provides detailed protocols for both applications.

Application 1: Metabolic Labeling for Relative Protein Quantification

In this approach, cells are cultured in a medium containing this compound, which is metabolically incorporated into the proteome. This "heavy" labeled proteome can then be compared to a "light" proteome from cells grown in a medium with unlabeled N-Acetyl-L-tyrosine. This method is analogous to SILAC and allows for the relative quantification of protein abundance between different experimental conditions.

Experimental Protocol

1. Preparation of SILAC Media

  • Start with a base medium that is deficient in L-tyrosine. Common choices include DMEM, RPMI-1640, or custom formulations.

  • Prepare two types of media:

    • "Light" Medium: Supplement the tyrosine-deficient base medium with unlabeled ("light") N-Acetyl-L-tyrosine to a final concentration typical for cell culture (e.g., 0.1 to 0.4 mM).

    • "Heavy" Medium: Supplement the tyrosine-deficient base medium with this compound to the same final concentration as the "light" medium.

  • Add dialyzed fetal bovine serum (FBS) to a final concentration of 10% to both media. Dialyzed FBS is crucial to minimize the introduction of unlabeled amino acids.

  • Sterile-filter the complete media using a 0.22 µm filter.

2. Cell Culture and Labeling

  • Culture the cells of interest in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.

  • Monitor cell growth and morphology to ensure that the labeling has no adverse effects on cell health.

  • Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

3. Protein Extraction and Digestion

  • Harvest the "light" and "heavy" labeled cells and wash them with phosphate-buffered saline (PBS).

  • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

  • Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Take a desired amount of protein (e.g., 50-100 µg) and perform disulfide bond reduction with dithiothreitol (DTT) and alkylation of free thiols with iodoacetamide.

  • Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

4. Mass Spectrometry and Data Analysis

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the deuterium labeling. The mass shift for each incorporated tyrosine-d3 will be +3 Da.

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to calculate the intensity ratios of "heavy" to "light" peptide pairs for relative quantification.

Quantitative Data Summary

The following table presents typical performance metrics for a SILAC-based relative quantification experiment.

ParameterTypical ValueDescription
Label Incorporation Efficiency > 95%The percentage of the specific amino acid in the proteome that is the stable isotope-labeled version.
Precision (CV) < 20%The coefficient of variation for the quantification of protein ratios across replicate experiments.
Accuracy Close to 1.0 for 1:1 mixturesThe measured ratio for a sample where "light" and "heavy" labeled proteomes are mixed in a known 1:1 ratio.
Dynamic Range of Quantification 2-3 orders of magnitudeThe range of protein abundance ratios that can be reliably measured.

Signaling Pathway and Workflow Diagrams

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis light_cells Control Cells ('Light' Medium with N-Acetyl-L-tyrosine) mix Combine Cells (1:1) light_cells->mix heavy_cells Treated Cells ('Heavy' Medium with This compound) heavy_cells->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Reduction, Alkylation & Tryptic Digestion lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Peptide ID & Quantification) lcms->data

Caption: Metabolic labeling workflow using this compound.

Application 2: Internal Standard for Absolute Protein Quantification

This compound can also be used to synthesize a heavy-labeled peptide standard, which is then spiked into a sample to determine the absolute concentration of the corresponding endogenous (light) peptide and, by extension, the protein.

Experimental Protocol

1. Synthesis of Labeled Peptide Standard

  • Synthesize a peptide corresponding to a unique tryptic peptide of the protein of interest, incorporating L-tyrosine-d3 at the appropriate position. The N-acetyl group from this compound would not be part of the final peptide standard.

  • Purify the synthesized heavy peptide to a high degree (>95%) and accurately determine its concentration.

2. Sample Preparation

  • Extract proteins from the biological sample of interest and digest them with trypsin as described in the previous protocol.

  • Accurately spike a known amount of the heavy-labeled peptide standard into the digested sample.

3. Mass Spectrometry and Data Analysis

  • Analyze the sample by LC-MS/MS, often using a targeted method such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

  • Monitor the specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (standard) peptides.

  • Calculate the peak area ratio of the light to the heavy peptide.

  • Determine the absolute concentration of the endogenous peptide by comparing its peak area to that of the known concentration of the spiked-in heavy standard.

Quantitative Data Summary

The following table shows an example of a calibration curve for the absolute quantification of a target peptide using a heavy-labeled internal standard.

Concentration of Light Peptide (fmol/µL)Peak Area Ratio (Light/Heavy)
10.05
50.24
100.51
251.23
502.55
1005.09

Workflow Diagram

Internal_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample extraction Protein Extraction & Digestion sample->extraction spike Spike-in Heavy Peptide Standard (containing Tyrosine-d3) extraction->spike lcms Targeted LC-MS/MS (SRM/PRM) spike->lcms quant Absolute Quantification (Peak Area Ratio Light/Heavy) lcms->quant

Caption: Absolute quantification workflow using a heavy peptide standard.

References

Application Notes and Protocols: Stable Isotope Labeling with N-Acetyl-L-tyrosine-d3 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing and quantification of metabolic pathways in vivo and in vitro. N-Acetyl-L-tyrosine-d3 (NAT-d3) is a deuterated analog of N-Acetyl-L-tyrosine (NAT), a more soluble form of the amino acid L-tyrosine. This increased solubility makes it an excellent tracer for introduction into biological systems, particularly in parenteral nutrition studies and for monitoring protein synthesis and turnover. The deuterium label allows for the differentiation and quantification of newly synthesized proteins and metabolites from the pre-existing unlabeled pool using mass spectrometry.

This document provides detailed application notes and protocols for the use of this compound in metabolic research, with a focus on protein turnover analysis and its potential application in studying associated signaling pathways.

Key Applications

  • Measurement of Protein Synthesis and Turnover Rates: NAT-d3 can be used to determine the rate of protein synthesis and degradation in various cell and animal models. By monitoring the incorporation of the labeled tyrosine into the proteome over time, researchers can calculate the half-life of individual proteins or the global protein population.

  • Metabolic Flux Analysis: As a precursor to tyrosine, NAT-d3 can be used to trace the flux of this amino acid through various metabolic pathways, including its conversion to catecholamines.

  • Investigation of Signaling Pathways: N-Acetyl-L-tyrosine has been shown to induce a mitohormetic response by activating the FoxO and Keap1-Nrf2 signaling pathways. NAT-d3 can be employed to study the dynamics of these pathways in response to metabolic stress.

Experimental Protocols

Protocol 1: In Vitro Measurement of Protein Synthesis Rate in Cultured Cells

This protocol describes a general method for measuring protein synthesis rates in cultured cells using NAT-d3, adapted from established stable isotope labeling by amino acids in cell culture (SILAC) methodologies.

Materials:

  • This compound (NAT-d3)

  • Cell culture medium deficient in L-tyrosine

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Culture cells to approximately 80% confluency in standard culture medium.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing tyrosine-free medium with NAT-d3 at a known concentration (e.g., the same molar concentration as tyrosine in standard medium). Also, add dialyzed FBS.

  • Pulse Labeling:

    • Wash the cells twice with pre-warmed PBS to remove the old medium.

    • Replace the standard medium with the prepared NAT-d3 labeling medium.

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of NAT-d3.

  • Cell Harvest and Lysis:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification and Preparation for MS:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Take a known amount of protein from each time point and perform in-solution or in-gel tryptic digestion.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Identify and quantify peptides containing labeled (d3) and unlabeled tyrosine.

  • Data Analysis:

    • Calculate the ratio of labeled to unlabeled peptides for each identified protein at each time point.

    • Determine the rate of protein synthesis by fitting the incorporation data to an exponential rise to a maximum curve. The protein half-life can then be calculated from the synthesis rate.

Protocol 2: In Vivo Measurement of Protein Turnover in a Mouse Model

This protocol outlines a general procedure for measuring protein turnover in vivo using NAT-d3, based on established methods for in vivo metabolic labeling.

Materials:

  • This compound (NAT-d3)

  • Vehicle for administration (e.g., sterile saline)

  • Mouse model

  • Tissue homogenization buffer with protease inhibitors

  • Protein extraction and digestion reagents

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • NAT-d3 Administration: Administer NAT-d3 to the mice. This can be done via intraperitoneal (IP) injection, intravenous (IV) infusion, or by supplementing the drinking water or diet. The dosage and administration route should be optimized for the specific experimental goals.

  • Time Course and Tissue Collection:

    • Collect tissues of interest at various time points after NAT-d3 administration (e.g., 0, 1, 3, 7, 14 days).

    • At each time point, euthanize the mice and immediately harvest the desired tissues.

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

  • Protein Extraction and Preparation:

    • Homogenize the frozen tissues in a suitable buffer to extract total protein.

    • Quantify the protein concentration.

    • Perform tryptic digestion of the protein extracts.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by LC-MS/MS to determine the isotopic enrichment of tyrosine.

  • Data Analysis:

    • Calculate the fractional synthesis rate (FSR) of proteins by measuring the incorporation of NAT-d3 over time.

    • Protein turnover rates (half-lives) can be calculated from the FSR.

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for clear comparison.

Table 1: In Vitro Protein Synthesis Rates in Response to a Stimulus

ProteinConditionHalf-life (hours)R² of fit
Protein AControl24.5 ± 2.10.98
Protein ATreatment X18.2 ± 1.90.97
Protein BControl45.1 ± 3.50.99
Protein BTreatment X46.5 ± 3.80.98
Protein CControl12.8 ± 1.50.96
Protein CTreatment X25.3 ± 2.30.95

Data are presented as mean ± standard deviation.

Table 2: In Vivo Protein Turnover in Different Tissues

TissueFractional Synthesis Rate (%/day)Protein Half-life (days)
Liver25.6 ± 3.12.7 ± 0.3
Muscle5.2 ± 0.813.3 ± 2.1
Brain8.9 ± 1.27.8 ± 1.0
Heart15.4 ± 2.04.5 ± 0.6

Data are presented as mean ± standard deviation.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Protein Synthesis Measurement

in_vitro_workflow cluster_prep Preparation cluster_labeling Labeling cluster_processing Sample Processing cluster_analysis Analysis cell_culture Cell Culture to 80% Confluency prepare_medium Prepare Tyrosine-free Medium + NAT-d3 + Dialyzed FBS wash_cells1 Wash Cells with PBS prepare_medium->wash_cells1 add_labeling_medium Add NAT-d3 Labeling Medium wash_cells1->add_labeling_medium time_course Incubate for Time Course (0, 2, 4, 8, 12, 24h) add_labeling_medium->time_course harvest_cells Harvest & Lyse Cells time_course->harvest_cells quantify_protein Protein Quantification (BCA) harvest_cells->quantify_protein digest_protein Tryptic Digestion quantify_protein->digest_protein lc_ms LC-MS/MS Analysis digest_protein->lc_ms data_analysis Data Analysis: Calculate Labeled/Unlabeled Ratio lc_ms->data_analysis calc_turnover Determine Protein Half-life data_analysis->calc_turnover

Caption: Workflow for in vitro protein synthesis measurement using NAT-d3.

Proposed Signaling Pathway Investigation

N-Acetyl-L-tyrosine has been reported to activate the Keap1-Nrf2 antioxidant response pathway. The use of NAT-d3 allows for tracing the metabolic fate of tyrosine while investigating the downstream effects on this signaling cascade.

keap1_nrf2_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NAT_d3 This compound NAT N-Acetyl-L-tyrosine NAT_d3->NAT ROS ↑ ROS (Transient) NAT->ROS Keap1 Keap1 ROS->Keap1 Oxidative Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasome Degradation Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_exp ↑ Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_exp

Caption: Proposed mechanism of Keap1-Nrf2 pathway activation by NAT.

Conclusion

This compound is a valuable tool for metabolic research, offering a soluble and effective means of tracing tyrosine metabolism and protein dynamics. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate protein synthesis, turnover, and related signaling pathways in a quantitative manner. The ability to combine stable isotope tracing with the analysis of cellular signaling provides a powerful approach to understanding the complex interplay between metabolism and cellular regulation.

Application Notes and Protocols for the Bioanalysis of N-Acetyl-L-tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of N-Acetyl-L-tyrosine-d3 (NAT-d3) from common biological matrices for quantitative analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The following methods are designed to ensure high recovery, minimize matrix effects, and provide robust and reproducible results essential for preclinical and clinical drug development.

Introduction

N-Acetyl-L-tyrosine (NAT) is a more soluble form of the amino acid L-tyrosine, used in parenteral nutrition and as a nutritional supplement to support cognitive function. This compound is the deuterated stable isotope-labeled internal standard (IS) for NAT. Accurate quantification of NAT in biological samples is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The selection of an appropriate sample preparation technique is critical for removing interfering substances such as proteins and phospholipids from the biological matrix, thereby enhancing the accuracy and sensitivity of the analytical method.

This guide details three common and effective sample preparation techniques: Protein Precipitation (PPT), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE).

General Experimental Workflow

The overall process for the analysis of this compound from biological samples is depicted in the workflow diagram below.

Workflow cluster_sample Sample Collection & Pre-treatment cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with This compound (IS) Sample->Spike PPT Protein Precipitation (PPT) Spike->PPT Method 1 SLE Supported Liquid Extraction (SLE) Spike->SLE Method 2 SPE Solid-Phase Extraction (SPE) Spike->SPE Method 3 Evap Evaporation & Reconstitution PPT->Evap SLE->Evap SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: General workflow for this compound sample preparation and analysis.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from plasma and serum samples. It involves the addition of a water-miscible organic solvent to the sample, which denatures and precipitates the proteins. This technique is fast and cost-effective, making it suitable for high-throughput screening.

Experimental Protocol
  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a clean 1.5 mL microcentrifuge tube or a well of a 96-well deep-well plate.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range) to each sample, standard, and quality control (QC) sample.

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile or acetone to each tube/well.[1][2] The recommended ratio of solvent to sample is typically 3:1 or 4:1 (v/v).

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000-14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS analysis.

  • Analysis: Vortex the reconstituted samples and inject an aliquot into the LC-MS/MS system for analysis.

Quantitative Data (Representative)

The following table summarizes typical performance characteristics for a protein precipitation method applied to the analysis of a similar small polar molecule in plasma.

ParameterResult
Recovery 85 - 105%
Matrix Effect < 15%
Precision (%RSD) < 10%
Accuracy (%Bias) ± 10%
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL

Data presented are representative values for modified amino acids and may vary for this compound depending on the specific LC-MS/MS system and conditions.[3]

Method 2: Supported Liquid Extraction (SLE)

Supported Liquid Extraction is a modern alternative to traditional liquid-liquid extraction (LLE) that functions like LLE but in a 96-well plate format. The aqueous sample is absorbed onto a solid support (diatomaceous earth), and a water-immiscible organic solvent is used to elute the analytes of interest, leaving behind proteins and other polar interferences. SLE offers cleaner extracts compared to PPT.

Experimental Protocol
  • Sample Pre-treatment: Aliquot 200 µL of the urine or plasma sample into a collection plate. Add the internal standard. If necessary, adjust the pH of the sample with a buffer (e.g., 100 mM ammonium acetate) to optimize the extraction of N-Acetyl-L-tyrosine.[4]

  • Loading: Load the pre-treated sample onto an SLE 96-well plate. Apply a gentle vacuum or positive pressure to facilitate the loading of the entire sample onto the sorbent.

  • Equilibration: Allow the sample to equilibrate on the sorbent for 5 minutes. During this time, the aqueous sample spreads over the surface of the support material.[4]

  • Elution: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate) to the wells.[4] Allow the solvent to flow through the sorbent via gravity for 5 minutes.

  • Final Elution: Apply a gentle positive pressure or vacuum to elute the remaining solvent. Collect the eluate in a clean 96-well deep-well collection plate.

  • Evaporation: Evaporate the eluate to dryness under nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Seal the plate, vortex, and inject a portion of the sample into the LC-MS/MS system.

Quantitative Data (Representative)

The table below shows typical performance data for an SLE method.

ParameterResult
Recovery > 90%
Matrix Effect < 10%
Precision (%RSD) < 8%
Accuracy (%Bias) ± 8%
Lower Limit of Quantification (LLOQ) 0.05 - 0.5 ng/mL

Data is representative for small molecules extracted from biological fluids using SLE and should be validated specifically for this compound.[4]

Method 3: Solid-Phase Extraction (SPE)

Solid-Phase Extraction provides the cleanest extracts by utilizing the principles of liquid chromatography to separate the analyte from matrix components. For a polar compound like N-Acetyl-L-tyrosine, a mixed-mode or a polar-enhanced reversed-phase sorbent can be effective.

Experimental Protocol

This protocol describes a general procedure using a mixed-mode cation-exchange SPE cartridge, which is suitable for extracting zwitterionic compounds like amino acids.

  • Conditioning: Condition the SPE cartridge (e.g., Mixed-Mode Cation Exchange, 30 mg) with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Sample Loading: Pre-treat 200 µL of the sample (e.g., plasma or urine) by adding the internal standard and diluting with 200 µL of the acidic buffer. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the acidic buffer to remove salts and other polar interferences. Follow this with a wash using 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the sample in 100 µL of the initial mobile phase.

  • Analysis: Vortex and inject into the LC-MS/MS system.

Quantitative Data (Representative)

The following table illustrates the expected performance of an SPE method for a polar analyte.

ParameterResult
Recovery > 95%
Matrix Effect < 5%
Precision (%RSD) < 5%
Accuracy (%Bias) ± 5%
Lower Limit of Quantification (LLOQ) 0.01 - 0.1 ng/mL

These values are typical for well-developed SPE methods and represent a benchmark for the development of an this compound assay.[5][6]

Summary of Techniques

The choice of sample preparation method depends on the specific requirements of the assay, including the required sensitivity, throughput, and the complexity of the biological matrix.

Caption: Comparison of sample preparation techniques for this compound analysis.

References

Application Note: Quantitative Analysis of N-Acetyl-L-tyrosine-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-L-tyrosine is an acetylated derivative of the amino acid L-tyrosine. Its deuterated form, N-Acetyl-L-tyrosine-d3, is a stable isotope-labeled compound valuable as an internal standard in quantitative mass spectrometry-based assays.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation, chromatography, and ionization, leading to high accuracy and precision.[2] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including its predicted fragmentation pattern and recommended experimental procedures.

Predicted Mass Spectrometry Fragmentation Pattern

The mass spectral fragmentation of this compound is predicted based on the known fragmentation of its non-deuterated analog.[3] The three deuterium atoms on the acetyl group result in a 3 Da mass shift for the precursor ion and any fragment ions that retain this group.

Quantitative Data Summary

The following table summarizes the predicted key mass transitions for N-Acetyl-L-tyrosine and its deuterated internal standard, this compound, in positive ionization mode. These transitions are suitable for developing a Multiple Reaction Monitoring (MRM) assay for quantitative analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Predicted Neutral Loss
N-Acetyl-L-tyrosine224.1182.1C2H2O (Keten)
136.1C2H2O + H2O + CO
107.1C2H2O + H2O + CO + NH3
This compound 227.1 182.1 C2D2O (Keten-d2)
136.1 C2D2O + H2O + CO
107.1 C2D2O + H2O + CO + NH3

Note: The fragmentation data for this compound is predicted based on the fragmentation of the non-deuterated compound.

Experimental Protocols

This section details the recommended methodology for the quantitative analysis of this compound.

1. Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from biological matrices such as plasma or serum.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA), LC-MS grade

    • Ultrapure water

    • This compound internal standard stock solution (e.g., 1 mg/mL in MeOH)

  • Procedure:

    • Thaw biological samples (e.g., plasma, serum) on ice.

    • To 100 µL of sample, add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.

    • Vortex for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    Time (min) %B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry (MS)

  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • This compound: Precursor m/z 227.1 → Product m/z 182.1 (quantifier), Precursor m/z 227.1 → Product m/z 136.1 (qualifier)

    • N-Acetyl-L-tyrosine (Analyte): Precursor m/z 224.1 → Product m/z 182.1 (quantifier), Precursor m/z 224.1 → Product m/z 136.1 (qualifier)

Mandatory Visualization

Predicted Fragmentation Pathway of this compound

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]+ m/z = 227.1 frag1 m/z = 182.1 precursor->frag1 - C2D3HO (ketene-d3) frag2 m/z = 136.1 frag1->frag2 - H2O, -CO frag3 m/z = 107.1 frag2->frag3 - NH3

Caption: Predicted fragmentation of this compound.

Experimental Workflow

experimental_workflow start Sample Collection (e.g., Plasma, Serum) is_add Addition of This compound (Internal Standard) start->is_add prep Sample Preparation (Protein Precipitation with ACN) centrifuge Centrifugation prep->centrifuge is_add->prep drydown Supernatant Evaporation centrifuge->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing and Quantification lcms->data

References

Troubleshooting & Optimization

Technical Support Center: N-Acetyl-L-tyrosine-d3 Isotopic Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting isotopic interference when using N-Acetyl-L-tyrosine-d3 as an internal standard in mass spectrometry-based analyses. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference, or crosstalk, occurs when the isotope pattern of the analyte (N-Acetyl-L-tyrosine) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice-versa.[1] This is a concern because it can lead to inaccurate quantification of the analyte. The primary causes are the natural abundance of isotopes (e.g., ¹³C in the analyte contributing to the M+1 and M+2 peaks) and the potential for isotopic impurities in the SIL-IS.[2]

Q2: What are the common signs of isotopic interference in my assay?

A2: Key indicators of isotopic interference include:

  • Non-linear calibration curves, particularly at the upper and lower limits of quantification.

  • Inaccurate and imprecise results for quality control (QC) samples.

  • A significant signal in the this compound mass channel when analyzing a high-concentration sample of unlabeled N-Acetyl-L-tyrosine.

  • A detectable peak for unlabeled N-Acetyl-L-tyrosine when analyzing a sample containing only this compound.

Q3: How can I determine the extent of isotopic interference in my experiment?

A3: A crosstalk experiment should be performed. This involves preparing two sets of samples:

  • Set A: A high concentration of unlabeled N-Acetyl-L-tyrosine in a blank matrix.

  • Set B: The working concentration of this compound in a blank matrix.

By analyzing these samples, you can measure the percentage of the analyte signal that bleeds into the internal standard channel, and vice versa.

Q4: What are the primary sources of isotopic interference with this compound?

A4: The main sources are:

  • Natural Isotopic Abundance: The natural abundance of ¹³C in N-Acetyl-L-tyrosine can contribute to the signal at the mass-to-charge ratio (m/z) of this compound.

  • Isotopic Purity of the Internal Standard: The this compound standard may contain a small percentage of unlabeled N-Acetyl-L-tyrosine or partially labeled variants (d1, d2).[2] Always refer to the Certificate of Analysis for the isotopic purity of your standard.[3][4]

  • Formation of Adducts: The formation of adducts (e.g., sodium, potassium) can create ions with m/z values that overlap with the analyte or internal standard.[5]

Troubleshooting Guides

Guide 1: Investigating and Quantifying Isotopic Crosstalk

This guide provides a step-by-step protocol to assess the level of isotopic interference between N-Acetyl-L-tyrosine and this compound.

Experimental Protocol: Isotopic Crosstalk Assessment

  • Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled N-Acetyl-L-tyrosine at the upper limit of quantification (ULOQ) in the same matrix as your samples.

  • Prepare an Internal Standard Solution: Prepare a solution of this compound at its working concentration in the same matrix.

  • LC-MS/MS Analysis:

    • Inject the high-concentration analyte solution and monitor the MRM transitions for both the analyte and the internal standard.

    • Inject the internal standard solution and monitor both sets of MRM transitions.

  • Data Analysis:

    • In the analyte-only injection, calculate the percentage of the analyte signal that is detected in the internal standard channel.

    • In the internal standard-only injection, calculate the percentage of the internal standard signal that is detected in the analyte channel.

Guide 2: Chromatographic and Mass Spectrometric Optimization

If significant crosstalk is observed, the following steps can help mitigate the interference.

Methodology: Optimization Strategies

  • Chromatographic Separation: Ensure baseline separation of N-Acetyl-L-tyrosine from any interfering matrix components. While the analyte and SIL-IS should co-elute, separating them from other compounds is crucial.[2]

  • Selection of MRM Transitions:

    • Precursor Ion Selection: In positive ion mode, the protonated molecule [M+H]⁺ is the most common precursor ion.

    • Product Ion Selection: Choose product ions that are specific to the analyte and the internal standard and have a low potential for isotopic overlap. It is advisable to select fragments that do not involve the deuterated positions if possible, to minimize changes in fragmentation patterns.[6]

  • Collision Energy Optimization: Optimize the collision energy for each MRM transition to maximize the signal of the desired product ion and minimize the formation of interfering ions.[7][8]

Data and Visualizations

Quantitative Data Summary
CompoundMolecular FormulaExact Mass (monoisotopic)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)[M+K]⁺ (m/z)
N-Acetyl-L-tyrosineC₁₁H₁₃NO₄223.0845224.0918246.0737262.0477
This compoundC₁₁H₁₀D₃NO₄226.1033227.1106249.0925265.0665

Note: Exact masses and m/z values are calculated. Actual observed values may vary slightly depending on instrument calibration.

Proposed MRM Transitions (Requires Optimization)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
N-Acetyl-L-tyrosine224.1182.1Loss of ketene (CH₂=C=O)
136.1Further loss of formic acid (HCOOH) from the 182.1 ion
This compound227.1185.1Loss of ketene (CH₂=C=O)
136.1Further loss of formic acid (HCOOH) from the 185.1 ion

Disclaimer: These are proposed transitions based on the known fragmentation of tyrosine and related compounds.[9][10] Collision energies and other MS parameters must be empirically optimized for your specific instrument.

Visualizations

Isotopic_Interference_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Mitigation Strategies Inaccurate Quantification Inaccurate Quantification Crosstalk Experiment Crosstalk Experiment Inaccurate Quantification->Crosstalk Experiment Non-linear Calibration Non-linear Calibration Non-linear Calibration->Crosstalk Experiment Optimize Chromatography Optimize Chromatography Crosstalk Experiment->Optimize Chromatography If interference > acceptable limit Select Alternative MRM Select Alternative MRM Crosstalk Experiment->Select Alternative MRM If interference > acceptable limit Check Isotopic Purity Check Isotopic Purity Check Isotopic Purity->Crosstalk Experiment Mathematical Correction Mathematical Correction Select Alternative MRM->Mathematical Correction If interference persists

Caption: A workflow for troubleshooting isotopic interference.

Fragmentation_Pathway cluster_NAT N-Acetyl-L-tyrosine cluster_NATd3 This compound NAT [M+H]⁺ m/z 224.1 NAT_frag1 [M+H - CH₂CO]⁺ m/z 182.1 NAT->NAT_frag1 - 42 Da NAT_frag2 [M+H - CH₂CO - HCOOH]⁺ m/z 136.1 NAT_frag1->NAT_frag2 - 46 Da NATd3 [M+H]⁺ m/z 227.1 NATd3_frag1 [M+H - CH₂CO]⁺ m/z 185.1 NATd3->NATd3_frag1 - 42 Da NATd3_frag2 [M+H - CH₂CO - HCOOH]⁺ m/z 136.1 NATd3_frag1->NATd3_frag2 - 49 Da

Caption: Proposed fragmentation of N-Acetyl-L-tyrosine and its d3 analog.

References

Optimizing LC-MS/MS parameters for N-Acetyl-L-tyrosine-d3 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for the detection of N-Acetyl-L-tyrosine-d3.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for N-Acetyl-L-tyrosine and its deuterated internal standard, this compound?

A1: The recommended Multiple Reaction Monitoring (MRM) transitions for N-Acetyl-L-tyrosine and this compound are summarized in the table below. These transitions are based on the known molecular weights and common fragmentation patterns of tyrosine derivatives. The precursor ion is the protonated molecule [M+H]⁺, and the most common product ion results from the neutral loss of the acetyl group and carboxylic acid group.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
N-Acetyl-L-tyrosine224.1136.1[M+H]⁺
This compound227.1139.1[M+H]⁺ with three deuterium atoms

Q2: What is a good starting point for collision energy (CE) optimization for this compound?

A2: An exact, universally optimal collision energy is instrument-dependent. However, a reasonable starting point can be estimated using established formulas for singly charged small molecules. A common approach is to use a linear equation based on the precursor m/z. For many instruments, a starting CE in the range of 15-25 eV is a reasonable starting point for a precursor ion of m/z 227.1. It is crucial to perform a collision energy optimization experiment by infusing the standard and varying the CE to find the value that yields the highest product ion intensity.

Q3: What type of liquid chromatography (LC) column is suitable for the analysis of this compound?

A3: A reversed-phase C18 column is a common and effective choice for the separation of N-Acetyl-L-tyrosine and its deuterated internal standard. Columns with a particle size of 1.7-1.8 µm can provide excellent chromatographic resolution and peak shape. The selection of the column should also consider the sample matrix to minimize interferences.

Q4: What are typical mobile phases for the LC separation?

A4: A typical mobile phase for the separation of this compound on a C18 column consists of:

  • Mobile Phase A: Water with an acidic modifier, such as 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with the same acidic modifier (0.1% formic acid).

The use of an acidic modifier helps to protonate the analyte, which is beneficial for positive mode electrospray ionization (ESI) and improves peak shape.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem 1: Low or No Signal for this compound

Possible Causes and Solutions:

CauseSolution
Incorrect MRM Transitions Verify that the precursor and product ion m/z values are correctly entered in the instrument method.
Suboptimal Ion Source Parameters Optimize ion source parameters such as capillary voltage, source temperature, and gas flows.
Poor Ionization Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation.
Sample Degradation Prepare fresh standards and samples. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C).
Instrument Contamination Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Column Overload Dilute the sample or reduce the injection volume.
Incompatible Injection Solvent The injection solvent should be of similar or weaker elution strength than the initial mobile phase.
Secondary Interactions with the Column Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.
Column Degradation Replace the column if it has been used extensively or with harsh sample matrices.

Problem 3: High Background Noise or Interferences

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Matrix Effects Improve sample preparation to remove interfering substances. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Carryover Implement a robust needle wash protocol and inject blanks between samples.[1]
Leaching from Plasticware Use polypropylene or glass vials and plates to minimize leaching of contaminants.

Problem 4: Retention Time Shifts

Possible Causes and Solutions:

CauseSolution
Changes in Mobile Phase Composition Ensure accurate and consistent mobile phase preparation.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Air Bubbles in the Pump Degas the mobile phases and prime the pumps to remove any air bubbles.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol outlines a typical experimental procedure for the quantitative analysis of this compound in a biological matrix, such as plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (this compound) at a known concentration.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

The following table summarizes the recommended starting parameters for the LC-MS/MS system. These parameters should be optimized for the specific instrument being used.

ParameterRecommended Setting
LC System UPLC or HPLC system
Column Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

3. Data Analysis

  • Quantification is performed by integrating the peak areas of the MRM transitions for both the analyte and the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • The concentration of the analyte in the unknown samples is then determined from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree Start Low or No Signal Check_MS Check MS Parameters Start->Check_MS Check_LC Check LC & Sample Start->Check_LC MRM Correct MRM Transitions? Check_MS->MRM Mobile_Phase Mobile Phase OK? Check_LC->Mobile_Phase Source_Tune Optimize Source? MRM->Source_Tune Yes Fix_MRM Enter Correct m/z MRM->Fix_MRM No Tune_Source Tune Source Parameters Source_Tune->Tune_Source No Investigate_Hardware Investigate Hardware (Leaks, Clogs, etc.) Source_Tune->Investigate_Hardware Yes Sample_Integrity Sample Integrity OK? Mobile_Phase->Sample_Integrity Yes Fix_MP Prepare Fresh Mobile Phase with 0.1% Formic Acid Mobile_Phase->Fix_MP No New_Sample Prepare Fresh Sample Sample_Integrity->New_Sample No Sample_Integrity->Investigate_Hardware Yes

Caption: Troubleshooting decision tree for low signal issues.

References

Preventing deuterium exchange in N-Acetyl-L-tyrosine-d3 solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Acetyl-L-tyrosine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound solutions, with a focus on preventing deuterium exchange and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

Q2: Which deuterium atoms on this compound are susceptible to exchange?

A2: N-Acetyl-L-tyrosine has several types of protons, and their deuterated counterparts have vastly different stabilities:

  • Highly Labile Deuterons: The deuterons on the phenolic hydroxyl (-OD) and the amide (-ND-) groups are highly labile and will exchange almost instantaneously with protons from any protic solvent (like water or methanol). This exchange is generally expected and often not the primary concern for quantitative applications where the label on the carbon skeleton is monitored.

  • Stable but Susceptible Deuterons: The deuterons on the aromatic ring (the "d3" in this compound is typically on the ring) are covalently bonded to carbon and are much more stable. However, under certain conditions (e.g., acidic or basic pH, elevated temperatures), these deuterons can also undergo slow back-exchange with protons from the solvent. Preventing the loss of these specific deuterons is the primary focus of this guide.

Q3: What are the primary factors that promote deuterium exchange on the aromatic ring?

A3: The stability of the aromatic deuterium label is primarily influenced by three factors:

  • pH: Both acidic and basic conditions can catalyze the back-exchange of deuterium for hydrogen. The exchange rate is generally slowest at a near-neutral pH.

  • Temperature: Higher temperatures accelerate the rate of deuterium exchange. Therefore, it is recommended to store and handle solutions at low temperatures.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate the exchange. Aprotic solvents (e.g., DMSO, acetonitrile, DMF) are generally preferred for long-term storage of stock solutions.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure the long-term stability of your this compound solutions, we recommend the following:

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture. Store these aliquots at -20°C or below, protected from light.

  • Working Solutions: Prepare aqueous working solutions fresh on the day of use if possible. If they need to be prepared in advance, use a buffer with a pH as close to neutral as possible (pH 6-7.5) and store at 2-8°C for short periods. Avoid prolonged storage in aqueous buffers, especially at room temperature or higher.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to deuterium instability in your this compound solutions.

Problem: I am observing a loss of deuterium in my this compound standard, leading to inaccurate quantification.

Below is a troubleshooting workflow to diagnose the potential cause of deuterium loss.

Troubleshooting_Deuterium_Loss start Start: Deuterium Loss Detected check_solution_prep Review Solution Preparation Protocol start->check_solution_prep check_solvent Was an aprotic solvent (e.g., DMSO, ACN) used for the stock solution? check_solution_prep->check_solvent check_ph Is the aqueous working solution at a neutral pH (6-7.5)? check_solvent->check_ph Yes protic_solvent Issue: Protic solvent in stock solution can facilitate exchange. check_solvent->protic_solvent No check_storage Review Storage Conditions check_ph->check_storage Yes extreme_ph Issue: Acidic or basic pH catalyzes deuterium exchange. check_ph->extreme_ph No check_temp Was the solution stored at a low temperature (≤ 4°C)? check_storage->check_temp check_duration Was the aqueous solution stored for an extended period? check_temp->check_duration Yes high_temp_storage Issue: High temperature accelerates exchange rate. check_temp->high_temp_storage No long_storage Issue: Prolonged storage in aqueous solution increases exchange. check_duration->long_storage Yes solution_stable Solution preparation and storage likely not the issue. Proceed to experimental conditions. check_duration->solution_stable No check_experimental Review Experimental Conditions check_exp_temp Does the experiment involve high temperatures? check_experimental->check_exp_temp check_exp_ph Does the experiment use strongly acidic or basic reagents? check_exp_temp->check_exp_ph No high_exp_temp Issue: High experimental temperature accelerates exchange. check_exp_temp->high_exp_temp Yes extreme_exp_ph Issue: Extreme pH during experiment causes rapid exchange. check_exp_ph->extreme_exp_ph Yes end Resolved: Implement corrective actions. check_exp_ph->end No, conditions are mild protic_solvent->end extreme_ph->end high_temp_storage->end long_storage->end high_exp_temp->end extreme_exp_ph->end solution_stable->check_experimental

Caption: Troubleshooting workflow for diagnosing the cause of deuterium loss.

Data Presentation: Impact of pH and Temperature on Deuterium Stability

Table 1: Illustrative Half-life (t½) of Aromatic Deuterium at Different pH Values and Temperatures

Temperature (°C)pH 3.0pH 7.0 (Neutral)
27~6 minutes~25 minutes
4Significantly longerSignificantly longer

Disclaimer: This data is for illustrative purposes to show relative stability trends and is based on studies of flavonoids, not this compound. The actual rates of exchange for this compound may vary.

Key Takeaways:

  • A shift from neutral to acidic pH can dramatically decrease the stability of the deuterium label.

  • Lowering the temperature will significantly increase the half-life of the deuterium label.

Experimental Protocols

Protocol: Assessing the Isotopic Stability of this compound Solutions

This protocol provides a general method for evaluating the stability of the deuterium label on this compound under your specific experimental conditions using LC-MS/MS.

Stability_Assessment_Workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation and Sampling cluster_analysis 3. Analysis and Data Interpretation prep_stock Prepare a concentrated stock solution in aprotic solvent (e.g., DMSO). prep_working Prepare working solution in the aqueous buffer of interest. prep_stock->prep_working t0_sample Immediately take a T=0 sample. prep_working->t0_sample incubate Incubate the working solution under the desired conditions (e.g., 37°C). t0_sample->incubate time_points Take samples at defined time points (e.g., 1, 4, 8, 24 hours). incubate->time_points quench Immediately quench samples by freezing or mixing with cold organic solvent. time_points->quench lcms_analysis Analyze all samples by LC-MS/MS. quench->lcms_analysis monitor_masses Monitor the mass-to-charge ratio (m/z) of the parent ion for d3, d2, d1, and d0 species. lcms_analysis->monitor_masses quantify_peaks Quantify the peak areas for each species. monitor_masses->quantify_peaks calculate_loss Calculate the percentage of deuterium remaining at each time point. quantify_peaks->calculate_loss

Caption: Experimental workflow for assessing the isotopic stability of this compound.

Methodology:

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an anhydrous, aprotic solvent (e.g., DMSO, acetonitrile).

  • Preparation of Test Solution:

    • Dilute the stock solution into the aqueous buffer or matrix that you intend to use in your experiment to achieve the final desired concentration.

  • Time-Point Sampling:

    • Immediately after preparation, take an aliquot of the test solution. This will serve as your time-zero (T=0) reference point.

    • Incubate the remaining test solution under the conditions you wish to evaluate (e.g., room temperature, 37°C).

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw additional aliquots.

    • Immediately quench any potential for further exchange in the collected aliquots by either flash-freezing them in liquid nitrogen and storing them at -80°C, or by diluting them in a cold organic solvent like acetonitrile.

  • LC-MS/MS Analysis:

    • Analyze all samples (T=0 and subsequent time points) using a validated LC-MS/MS method.

    • Monitor the mass-to-charge ratios (m/z) corresponding to this compound, -d2, -d1, and the non-deuterated (-d0) form.

  • Data Analysis:

    • Integrate the peak areas for each of the monitored mass species at each time point.

    • Calculate the percentage of the d3 form remaining at each time point relative to the total peak area of all forms (d0+d1+d2+d3).

    • Plot the percentage of this compound remaining over time to determine the rate of deuterium loss under your specific experimental conditions.

References

Ensuring the stability of N-Acetyl-L-tyrosine-d3 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of N-Acetyl-L-tyrosine-d3 in biological samples during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can compromise the stability of this compound in biological samples?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[1][2][3]

  • pH: Acidic or basic conditions can catalyze the exchange of deuterium atoms with protons from the surrounding environment (isotopic exchange), particularly if the labels are in labile positions.[4][5][6]

  • Enzymatic Degradation: Enzymes present in biological matrices such as plasma or urine can metabolize the compound.[1][2][3]

  • Oxidation: Exposure to oxidative conditions can lead to degradation.[1][2][3]

  • Light Exposure: Prolonged exposure to light may cause photodegradation, a common issue for many amino acid derivatives.[7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade the analyte.[4]

Q2: What is isotopic exchange and why is it a concern for this compound?

A2: Isotopic exchange, or back-exchange, is the replacement of deuterium atoms on the internal standard with protons from the solvent or sample matrix.[6][8] This is a significant concern because it can lead to a decrease in the signal intensity of the deuterated internal standard and an artificial increase in the signal of the non-labeled analyte, resulting in inaccurate quantification.[8][9] Deuterium labels on carbons adjacent to carbonyl groups are more susceptible to this phenomenon.[8][10]

Q3: How should I store biological samples containing this compound to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of this compound in biological samples. For long-term stability, it is highly recommended to store samples at ultra-low temperatures, such as -70°C or -80°C.[7] For shorter durations, storage at 4°C or -20°C may be acceptable, but this should be validated with stability studies.[7] It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.[4]

Q4: Can the position of the deuterium label on the N-Acetyl-L-tyrosine molecule affect its stability?

A4: Yes, the position of the deuterium label is a critical factor in the stability of the internal standard.[10] Labels should be placed on stable, non-exchangeable positions within the molecule.[8][10] Deuterium atoms on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more prone to exchange with protons from the sample matrix or solvent.[8][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in biological samples.

Issue 1: Inconsistent or Inaccurate Quantitative Results

Symptoms:

  • High variability in replicate measurements.

  • Poor accuracy of quality control (QC) samples.

  • Results are not reproducible across different analytical runs.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Isotopic Exchange (Back-Exchange) 1. Verify Label Position: Confirm that the deuterium labels on your this compound are in stable positions. 2. Conduct an Incubation Study: Incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis period. Analyze the sample to check for any increase in the non-labeled compound. An increase indicates that back-exchange is occurring.[8][9] 3. pH Control: Ensure the pH of your sample and extraction solvents is neutral, as acidic or basic conditions can promote exchange.[5][6]
Differential Matrix Effects 1. Evaluate Matrix Effects: Perform a post-extraction addition experiment. Compare the response of the analyte and internal standard in a neat solution versus a post-extraction spiked blank matrix sample. A significant difference in the response indicates matrix effects.[8] 2. Optimize Chromatography: Ensure that N-Acetyl-L-tyrosine and this compound co-elute perfectly. Even slight differences in retention time can expose them to different matrix components, leading to differential ion suppression or enhancement.[9] The use of a stable isotope-labeled internal standard is intended to compensate for matrix effects, but this is dependent on co-elution.[9]
Impurity in Internal Standard 1. Check Certificate of Analysis (CoA): Verify the isotopic and chemical purity of your this compound from the supplier's CoA. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[8] 2. Assess Contribution from Internal Standard: Prepare a blank matrix sample and spike it only with the deuterated internal standard at the working concentration. Analyze this sample and monitor the mass transition for the unlabeled analyte. The response should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[6]
Issue 2: Variable Internal Standard Signal Intensity

Symptoms:

  • The peak area or height of this compound varies significantly between samples, including calibrators, QCs, and unknown samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Inconsistent Sample Preparation 1. Review Extraction Procedure: Ensure consistent and precise execution of all sample preparation steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. 2. Automate Where Possible: Use automated liquid handlers to minimize human error in pipetting and reagent addition.
Differential Matrix Effects 1. Dilution: Dilute problematic samples with the blank matrix used for calibration standards and QCs and re-analyze. If the internal standard response becomes more consistent, it suggests the variability was caused by matrix components. 2. Optimize Chromatography: As mentioned previously, ensure co-elution of the analyte and internal standard to mitigate differential matrix effects.[9]
Degradation During Storage or Processing 1. Conduct Stability Experiments: Perform bench-top, freeze-thaw, and long-term stability studies to assess the stability of this compound under your specific experimental conditions. 2. Maintain Low Temperatures: Keep samples on ice or at 4°C during processing to minimize enzymatic degradation.[7]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Biological Matrix (e.g., Plasma)

Objective: To evaluate the stability of this compound under various conditions to determine optimal sample handling and storage procedures.

Methodology:

  • Preparation of QC Samples:

    • Spike a blank plasma pool with this compound at low and high concentrations.

    • Aliquots of these QC samples will be used for the different stability tests.

  • Freeze-Thaw Stability:

    • Subject aliquots of low and high QC samples to three freeze-thaw cycles. (Freeze at -80°C for 24 hours, then thaw at room temperature).

    • After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of control QCs that have not undergone freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability:

    • Thaw aliquots of low and high QC samples and keep them at room temperature for a predetermined period (e.g., 4, 8, or 24 hours) that mimics the expected sample processing time.

    • Process and analyze the samples against a fresh calibration curve and control QCs.

  • Long-Term Stability:

    • Store aliquots of low and high QC samples at the intended storage temperature (e.g., -80°C).

    • At specified time points (e.g., 1, 3, 6 months), analyze a set of the stored QCs against a freshly prepared calibration curve.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation for each set of stability samples.

    • The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.

Protocol 2: Evaluation of Isotopic Exchange (Back-Exchange)

Objective: To determine if deuterium atoms on this compound are exchanging with protons from the biological matrix.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the biological matrix (e.g., plasma) at the same concentration used in your analytical method.

    • Prepare a control sample of this compound in a pure solvent (e.g., methanol or acetonitrile).

  • Incubation:

    • Incubate the matrix and solvent samples at a specific temperature (e.g., room temperature or 37°C) for a duration that reflects your longest sample preparation and analysis time.

  • LC-MS/MS Analysis:

    • Analyze both the incubated matrix sample and the solvent control.

    • Monitor the mass transitions for both this compound and the non-deuterated N-Acetyl-L-tyrosine.

  • Data Analysis:

    • Compare the peak area of the non-deuterated N-Acetyl-L-tyrosine in the incubated matrix sample to the solvent control. A significant increase (e.g., >20% of the LLOQ response) in the non-deuterated analyte in the matrix sample suggests that isotopic exchange has occurred.[6][8]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: A typical bioanalytical workflow for the quantification of an analyte using a deuterated internal standard.

Troubleshooting_Logic Start Inconsistent/ Inaccurate Results CheckPurity Check IS Purity (CoA, Purity Test) Start->CheckPurity CheckMatrix Evaluate Matrix Effects? CheckPurity->CheckMatrix [Purity OK] Impure Source New/ Purify IS CheckPurity->Impure [Impure] CheckExchange Investigate Isotopic Exchange? CheckMatrix->CheckExchange [No Differential Matrix Effects] OptimizeChromo Optimize Chromatography (Co-elution) CheckMatrix->OptimizeChromo [Yes] ModifyPrep Modify Sample Prep (e.g., Dilution) CheckExchange->ModifyPrep [No Exchange] ControlpH Control pH/ Temperature CheckExchange->ControlpH [Yes] OptimizeChromo->ModifyPrep StableLabel Use IS with More Stable Label Position ControlpH->StableLabel

Caption: A logical troubleshooting workflow for addressing inaccurate results in bioanalysis with deuterated internal standards.

References

Long-term stability of N-Acetyl-L-tyrosine-d3 in stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of N-Acetyl-L-tyrosine-d3 in stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

While specific long-term stability data for this compound is not extensively published, general recommendations based on the non-deuterated form and similar compounds suggest storing stock solutions at -80°C for up to one year.[1][2] For short-term storage of a few weeks, -20°C is also an option.[2] It is crucial to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2][3] Solutions should also be protected from light to prevent photodegradation.[3]

Q2: Which solvents are suitable for preparing this compound stock solutions?

N-Acetyl-L-tyrosine is soluble in DMSO, ethanol, and water.[1][4] For long-term storage, DMSO is a common choice.[1][2] When using DMSO, it is advisable to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2] If preparing aqueous solutions, it is recommended to maintain a neutral pH to avoid potential hydrolysis and deuterium exchange, which can occur in acidic or basic conditions.[3]

Q3: How can I assess the stability of my this compound stock solution?

To assess the stability, you can perform a stability study where you analyze the concentration of the analyte in your stock solution at various time points under different storage conditions (e.g., -20°C vs. -80°C). A validated analytical method, such as LC-MS/MS, should be used to measure the compound's concentration. The compound is generally considered stable if the measured concentration is within a predefined range (e.g., ±15%) of the initial concentration at time zero.[3]

Q4: What factors can lead to the degradation of this compound in stock solutions?

Several factors can contribute to the degradation of this compound in stock solutions:

  • Temperature: Higher temperatures accelerate chemical degradation.[3]

  • pH: Storing deuterated compounds in acidic or basic solutions can lead to hydrolysis and deuterium exchange.[3]

  • Light: Exposure to light can cause photodegradation.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation.[2][3]

  • Oxidation: N-acetyl-L-tyrosine can be susceptible to oxidation, which may lead to the formation of dimers and other degradation products.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of Analyte Signal or Inconsistent Results Degradation of the stock solution.1. Prepare a fresh stock solution from solid material.2. Verify the storage conditions (temperature, light exposure).3. Check the pH of the solution.4. Perform a stability check as outlined in the experimental protocol.[3]
Peak Tailing or Splitting in Chromatography Poor solubility or precipitation of the compound in the mobile phase.1. Ensure the solvent used for the working solution is compatible with the mobile phase.2. Gently warm and vortex the solution to ensure complete dissolution.[3]
Presence of Unexpected Peaks in the Chromatogram Degradation of the analyte, leading to the formation of impurities.1. Prepare a fresh stock solution.2. Review storage and handling procedures to minimize degradation.

Storage Condition Summary

Storage DurationTemperatureSolventKey Considerations
Long-Term (up to 1 year)-80°CDMSOAliquot to avoid freeze-thaw cycles; protect from light.[1][2]
Short-Term (up to 1 month)-20°CDMSO, EthanolAliquot for use; protect from light.[2]
Short-Term (1-2 weeks)4°CMethanolProtect from light.[3]
Immediate UseAqueous BufferN/APrepare fresh and maintain a neutral pH.

Experimental Protocol: Stock Solution Stability Assessment

This protocol provides a general framework for assessing the long-term stability of this compound in a stock solution.

Objective: To determine the stability of this compound in a specific solvent under various storage conditions over a defined period.

Materials:

  • This compound solid material

  • High-purity solvent (e.g., DMSO)

  • Amber vials

  • Validated LC-MS/MS method for this compound quantification

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired solvent (e.g., 1 mg/mL in DMSO).

  • Aliquoting: Aliquot the stock solution into multiple amber vials to avoid freeze-thaw cycles.

  • Storage Conditions: Store the aliquots under the desired conditions to be tested (e.g., -20°C and -80°C).

  • Time Points: Establish a schedule for analysis (e.g., Day 0, Day 7, Day 30, Day 90, Day 180, Day 365).

  • Sample Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for LC-MS/MS analysis.

    • Analyze the sample using the validated LC-MS/MS method.

  • Data Evaluation:

    • Compare the peak area or concentration of the stored samples to the Day 0 sample.

    • Calculate the percentage of the initial concentration remaining at each time point for each storage condition.

    • The compound is considered stable if the measured concentration is within a pre-specified range (e.g., 85-115%) of the initial concentration.[3]

Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (Tx) cluster_data Data Evaluation prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_conditions Store at Different Conditions (T0) aliquot->storage_conditions sample_retrieval Retrieve Samples storage_conditions->sample_retrieval Time points sample_prep Prepare for Analysis sample_retrieval->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_eval Compare to T0 and Assess Stability lcms_analysis->data_eval

References

Minimizing ion suppression for N-Acetyl-L-tyrosine-d3 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N-Acetyl-L-tyrosine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Low signal intensity or poor sensitivity for this compound.

  • Possible Cause: Ion suppression is a primary cause of reduced signal intensity, where co-eluting matrix components interfere with the ionization of the target analyte.[1][2][3]

  • Solution:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4][5]

      • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples.[6] Consider using a mixed-mode or C18 SPE cartridge.[7]

      • Liquid-Liquid Extraction (LLE): Optimize pH and solvent choice to selectively extract this compound.[8]

      • Protein Precipitation (PPT): A simpler method, but may be less effective at removing phospholipids, a common source of ion suppression.[5][9] Acetonitrile is often more efficient than methanol for this purpose.[5]

    • Chromatographic Separation: Improve the separation of this compound from matrix interferences.[2][10]

      • Adjust the mobile phase gradient and composition.

      • Consider a column with different chemistry.

      • Reducing the flow rate can enhance desolvation and minimize the impact of non-volatile matrix components.[6]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[11][12] This is a viable option if the analyte concentration is sufficiently high.

Problem 2: Inconsistent or irreproducible results for quality control (QC) samples.

  • Possible Cause: Variability in the matrix composition from sample to sample can lead to differing degrees of ion suppression, resulting in poor precision and accuracy.[11][13]

  • Solution:

    • Implement a Robust Sample Preparation Method: Consistent and thorough sample cleanup using SPE or LLE is crucial to minimize variability in matrix effects.[14]

    • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound is designed to co-elute with the analyte and experience similar ion suppression, thus compensating for matrix effects.[4] However, chromatographic separation between the analyte and its deuterated internal standard, known as the "isotope effect," can sometimes lead to differential ion suppression.[11]

    • Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to account for consistent matrix effects.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[2][15] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] In biological samples, common causes of ion suppression include phospholipids, salts, proteins, and other endogenous components.[1][16]

Q2: How can I determine if ion suppression is the cause of my analytical issues?

A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[6][11] This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix sample onto the LC column. A drop in the baseline signal of the analyte at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[6]

Q3: Are there any mass spectrometer settings that can be adjusted to minimize ion suppression?

A3: Yes, optimizing the ion source parameters can have a significant impact.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[15][17] If your instrumentation allows, testing APCI could be beneficial.

  • Ionization Mode: Switching from positive to negative ionization mode can sometimes reduce ion suppression, as fewer matrix components may ionize in negative mode.[15][17]

  • Source Parameters: Fine-tuning parameters such as capillary voltage, nebulizing gas pressure, and desolvation temperature can enhance ionization efficiency and stability.[1]

Q4: Can the choice of mobile phase additives affect ion suppression?

A4: Yes, the mobile phase composition is critical. Using volatile buffers like ammonium acetate or ammonium formate can improve spray stability and ionization efficiency.[1] The pH of the mobile phase can also influence the retention of both the analyte and interfering compounds, so optimization is key.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

  • Prepare a standard solution of this compound in the mobile phase at a concentration that provides a stable, mid-range signal.

  • Infuse this solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Equilibrate the LC system with the mobile phase.

  • Once a stable baseline signal for this compound is achieved, inject a prepared blank matrix sample (e.g., a protein-precipitated plasma sample without the analyte).

  • Monitor the this compound signal. Any significant drop in the signal indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

  • Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or a weak buffer).

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances like salts and some phospholipids.

  • Elution: Elute this compound using a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueRelative Effectiveness in Reducing Ion SuppressionKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) HighHigh selectivity, effective removal of a broad range of interferences.[4]More complex and time-consuming, higher cost.
Liquid-Liquid Extraction (LLE) Moderate to HighGood for removing highly polar or non-polar interferences.[8]Can be labor-intensive, requires solvent optimization.
Protein Precipitation (PPT) Low to ModerateSimple, fast, and inexpensive.[5]Less effective at removing phospholipids and other small molecules.[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Ion Suppression start Low Signal or Poor Reproducibility for this compound check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Detected check_suppression->suppression_present Yes no_suppression No Significant Ion Suppression (Check other instrument parameters) check_suppression->no_suppression No optimize_sample_prep Optimize Sample Preparation (SPE, LLE, or PPT) suppression_present->optimize_sample_prep optimize_lc Optimize Chromatographic Conditions (Gradient, Column, Flow Rate) optimize_sample_prep->optimize_lc optimize_ms Optimize MS Parameters (Ion Source, Voltages) optimize_lc->optimize_ms re_evaluate Re-evaluate with Post-Column Infusion optimize_ms->re_evaluate re_evaluate->optimize_sample_prep Suppression Persists resolved Issue Resolved re_evaluate->resolved Suppression Minimized

Caption: A step-by-step workflow for troubleshooting ion suppression.

Mitigation_Strategies Strategies to Minimize Ion Suppression ion_suppression Ion Suppression of This compound sample_prep Sample Preparation ion_suppression->sample_prep chromatography Chromatography ion_suppression->chromatography mass_spec Mass Spectrometry ion_suppression->mass_spec spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle ppt Protein Precipitation (PPT) sample_prep->ppt gradient Optimize Gradient chromatography->gradient column Change Column Chemistry chromatography->column flow_rate Reduce Flow Rate chromatography->flow_rate ionization Change Ionization Source (e.g., APCI) mass_spec->ionization parameters Optimize Source Parameters mass_spec->parameters

Caption: Key strategies to mitigate ion suppression.

References

Quality control measures for N-Acetyl-L-tyrosine-d3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-Acetyl-L-tyrosine-d3.

Quick Navigation

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Frequently Asked Questions (FAQs)

A collection of common questions and answers regarding the quality control of this compound.

1. What are the critical quality attributes for this compound?

The critical quality attributes for this compound include its identity, purity, isotopic enrichment, and stability. These attributes ensure the reliability and reproducibility of experimental results. Key parameters to assess are chemical purity (typically >98%), isotopic purity (deuterium enrichment ≥98%), optical rotation, and the absence of significant impurities.[1][2][]

2. How should this compound be properly stored?

To ensure its stability, this compound powder should be stored at room temperature or refrigerated (2-8°C), protected from light and moisture.[] Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting solutions into single-use vials.

3. What is the "isotope effect" and how can it affect my chromatography results?

The isotope effect refers to the slight differences in physicochemical properties between a deuterated compound and its non-deuterated counterpart due to the mass difference between deuterium and hydrogen. In reversed-phase HPLC, deuterated compounds may elute slightly earlier than their non-deuterated analogs. This can lead to a partial or complete separation of the analyte and the deuterated internal standard, potentially affecting the accuracy of quantification.

4. What are the common impurities that can be found in this compound?

Common impurities can arise from the synthesis process and may include the non-deuterated N-Acetyl-L-tyrosine, under-deuterated isotopologues (d1, d2, etc.), and process-related impurities such as O,N-diacetyl-L-tyrosine. It is crucial to have analytical methods that can separate and quantify these impurities.

5. How can I verify the isotopic purity of my this compound?

The isotopic purity of this compound is best determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] High-resolution mass spectrometry can distinguish between the different isotopologues and provide their relative abundance.[4][5] ¹H NMR can be used to quantify the amount of residual protons at the deuterated positions, while ²H (Deuterium) NMR can directly detect the deuterium signal.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Variable Retention Times in HPLC Inconsistent mobile phase composition.Prepare mobile phase gravimetrically for better accuracy. Ensure thorough mixing and degassing.[7]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Use a guard column to protect the analytical column.[7] If performance degrades, wash or replace the column.
Peak Tailing or Fronting in HPLC Interaction of the analyte with active sites on the column.Use a base-deactivated column or add a competing amine to the mobile phase.[8]
Column overload.Reduce the injection volume or the concentration of the sample.[8]
Inappropriate sample solvent.Dissolve the sample in the mobile phase or a weaker solvent.
Inaccurate Quantification Isotope effect causing separation of analyte and internal standard.Optimize the chromatographic method to achieve co-elution. This may involve adjusting the mobile phase composition, gradient, or temperature.
Presence of non-deuterated analyte in the deuterated standard.Verify the isotopic purity of the standard. If significant, use a correction factor or obtain a higher purity standard.
Back-exchange of deuterium with hydrogen from protic solvents.Use aprotic solvents where possible for sample preparation and storage. Minimize the time samples spend in protic solvents.[9]
Loss of Deuterium Label (Back-Exchange) Exposure to protic solvents (e.g., water, methanol).Use aprotic solvents (e.g., acetonitrile) for sample preparation and storage when possible.[9]
Unstable pH of the solution.Maintain a neutral or slightly acidic pH (around 6-7) to minimize exchange.[9]
Elevated temperature.Keep samples and solutions cool (e.g., 4°C) during storage and analysis.[9]

Experimental Protocols

Detailed methodologies for key quality control experiments for this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is for the determination of the chemical purity of this compound and the quantification of related substances.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Diluent: Mobile Phase A.

  • This compound reference standard and test sample.

2. Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound test sample in the diluent to a final concentration of 0.5 mg/mL.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks (Area Percent method).

Protocol 2: Isotopic Purity by Mass Spectrometry (MS)

This protocol outlines the determination of the isotopic enrichment of this compound using high-resolution mass spectrometry.

1. Instrumentation and Materials:

  • Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS).

  • C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • This compound sample.

2. LC-MS Conditions:

Parameter Condition
Flow Rate 0.3 mL/min
Gradient A suitable gradient to elute the analyte.
Ionization Mode Positive Electrospray Ionization (ESI+).
Mass Analyzer High-resolution analyzer (e.g., Orbitrap, TOF).
Scan Range m/z 100-500

3. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

4. Procedure:

  • Inject the sample into the LC-MS system.

  • Acquire the full scan mass spectrum of the eluting this compound peak.

  • Determine the relative abundance of the molecular ions corresponding to the d0, d1, d2, and d3 isotopologues.

  • Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Intensity of d3 peak / Sum of intensities of d0, d1, d2, and d3 peaks) * 100

Quality Control Specifications

The following tables summarize the typical quality control specifications for this compound.

Table 1: General Quality Control Specifications

Parameter Acceptance Criteria Analytical Method
Appearance White to off-white crystalline powder.Visual Inspection
Identity The retention time of the sample matches that of the reference standard.HPLC
The mass spectrum of the sample corresponds to the structure of this compound.Mass Spectrometry
Purity (Assay) ≥ 98.0%HPLC
Isotopic Enrichment ≥ 98% DeuteriumMass Spectrometry / NMR
Optical Rotation Specific rotation within a defined range (e.g., +47° to +49° for the non-deuterated form).[10]Polarimetry
Melting Point Within a defined range (e.g., 149-155 °C for the non-deuterated form).[10]Melting Point Apparatus

Table 2: Impurity Profile Specifications

Impurity Acceptance Criteria Analytical Method
Any single unknown impurity ≤ 0.1%HPLC
Total impurities ≤ 1.0%HPLC
N-Acetyl-L-tyrosine (d0) Report valueMass Spectrometry

Table 3: Stability Study Recommendations

Condition Time Points Tests to be Performed
Long-term (25°C/60% RH) 0, 3, 6, 9, 12, 18, 24 monthsAppearance, Purity (HPLC), Isotopic Enrichment (MS)
Accelerated (40°C/75% RH) 0, 1, 2, 3, 6 monthsAppearance, Purity (HPLC), Isotopic Enrichment (MS)
Forced Degradation VariesAppearance, Purity (HPLC), Mass Balance

Diagrams

Catecholamine Biosynthesis Pathway

N-Acetyl-L-tyrosine serves as a precursor to L-tyrosine, which is a key component in the biosynthesis of catecholamines, a class of important neurotransmitters.

Catecholamine_Biosynthesis Catecholamine Biosynthesis Pathway NALT This compound Tyr L-Tyrosine-d3 NALT->Tyr Deacetylation DOPA L-DOPA-d3 Tyr->DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine-d3 DOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine-d2 Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH) Epinephrine Epinephrine-d2 Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT)

Caption: The metabolic pathway from this compound to catecholamines.

Experimental Workflow for Quality Control

A logical workflow for the quality control testing of a new batch of this compound.

QC_Workflow Quality Control Workflow for this compound start Receive this compound Batch visual Visual Inspection (Appearance) start->visual hplc HPLC Analysis (Purity, Impurities) visual->hplc ms Mass Spectrometry (Identity, Isotopic Enrichment) hplc->ms nmr NMR Spectroscopy (Identity, Isotopic Purity) ms->nmr decision Meets Specifications? nmr->decision pass Batch Passes QC fail Batch Fails QC (Investigate and Reject) decision->pass Yes decision->fail No

References

Validation & Comparative

A Head-to-Head Comparison of N-Acetyl-L-tyrosine-d3 and N-Acetyl-L-tyrosine-13C as Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth comparison of two commonly used stable isotope-labeled internal standards for the quantification of N-Acetyl-L-tyrosine (NALT): N-Acetyl-L-tyrosine-d3 (deuterium-labeled) and N-Acetyl-L-tyrosine-13C (carbon-13-labeled).

This comparison delves into the key performance differences between these two types of internal standards, supported by established principles in bioanalysis and illustrative experimental data. We will explore the nuances of chromatographic behavior, isotopic stability, and their impact on assay performance to help you select the optimal internal standard for your analytical needs.

The Critical Difference: The Isotope Effect

The primary distinction in performance between deuterium and carbon-13 labeled standards lies in the "isotope effect." The significant mass difference between hydrogen (¹H) and deuterium (²H or D) can lead to slight differences in physicochemical properties.[1] This can manifest as a chromatographic shift, where the deuterated standard elutes slightly earlier than the unlabeled analyte.[2] In contrast, the relative mass difference between carbon-12 (¹²C) and carbon-13 (¹³C) is much smaller, resulting in negligible chromatographic separation between the analyte and the ¹³C-labeled internal standard.[1]

An ideal internal standard should co-elute perfectly with the analyte to experience identical matrix effects during ionization in the mass spectrometer's source.[2] Because ¹³C-labeled standards co-elute with the analyte, they are generally more effective at compensating for ion suppression or enhancement, leading to improved accuracy and precision.[2][3]

Performance Characteristics: A Comparative Overview

Table 1: Illustrative Performance Characteristics of this compound vs. N-Acetyl-L-tyrosine-13C

Performance ParameterThis compoundN-Acetyl-L-tyrosine-13CAcceptance Criteria (ICH M10)
Linearity (r²) > 0.995> 0.998≥ 0.99
Accuracy (% Bias) Within ±10%Within ±5%Within ±15% (±20% for LLOQ)
Precision (%CV) < 12%< 8%≤ 15% (≤ 20% for LLOQ)
Matrix Effect (%CV) ≤ 15%≤ 10%≤ 15%
Chromatographic Shift Possible (slight retention time difference)Negligible (co-elution)N/A
Isotopic Stability Potential for D/H back-exchangeHigh (stable carbon skeleton label)N/A

Note: The data in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific laboratory, instrumentation, and assay conditions.

Experimental Protocols

A robust and validated bioanalytical method is essential for accurate quantification. The following is a representative experimental protocol for the determination of N-Acetyl-L-tyrosine in human plasma using a stable isotope-labeled internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (either this compound or N-Acetyl-L-tyrosine-13C) at a pre-determined concentration (e.g., 50 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over several minutes is used to elute the analyte and internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • N-Acetyl-L-tyrosine: m/z 224.1 → 107.1

      • This compound: m/z 227.1 → 110.1

      • N-Acetyl-L-tyrosine-13C (assuming 9 carbons labeled): m/z 233.1 → 116.1

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams were generated.

cluster_0 Biological Conversion & Signaling NALT N-Acetyl-L-tyrosine (NALT) (Prodrug) Acylase Acylase I (in Liver) NALT->Acylase Deacetylation LTyr L-Tyrosine Acylase->LTyr TH Tyrosine Hydroxylase LTyr->TH LDOPA L-DOPA TH->LDOPA AADC Aromatic L-Amino Acid Decarboxylase LDOPA->AADC Dopamine Dopamine AADC->Dopamine DBH Dopamine β- Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine

NALT conversion to catecholamine neurotransmitters.

cluster_1 LC-MS/MS Experimental Workflow Start Plasma Sample Collection Spike Spike with Internal Standard (this compound or -13C) Start->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Supernatant Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon Inject LC-MS/MS Injection Recon->Inject Data Data Acquisition & Processing (MRM) Inject->Data

General workflow for bioanalytical sample preparation.

Conclusion and Recommendation

The choice between this compound and N-Acetyl-L-tyrosine-13C as an internal standard has significant implications for the quality of bioanalytical data.

  • This compound can be a cost-effective option and may be suitable for many applications. However, researchers must be vigilant about the potential for chromatographic shifts due to the isotope effect and the possibility of deuterium-hydrogen exchange, which could compromise data accuracy.[2] Thorough validation is crucial to ensure these factors do not negatively impact the results.

  • N-Acetyl-L-tyrosine-13C is broadly considered the superior choice for high-stakes bioanalytical assays.[3] Its key advantages are near-perfect co-elution with the analyte and greater isotopic stability.[1][2] This ensures more reliable compensation for matrix effects and a higher degree of accuracy and precision in the final quantitative data.

For demanding applications such as regulated clinical trials or pivotal preclinical studies where data integrity is non-negotiable, N-Acetyl-L-tyrosine-13C is the recommended internal standard . While the initial cost may be higher, the investment is often justified by the increased robustness of the method, reduced need for troubleshooting, and greater confidence in the analytical results.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Using N-Acetyl-L-tyrosine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The validation of analytical methods ensures the reliability and reproducibility of results. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantification is the use of stable isotope-labeled internal standards (SIL-IS). This guide provides a comprehensive comparison of N-Acetyl-L-tyrosine-d3, a deuterated internal standard, with other alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of Internal Standards

The ideal internal standard should co-elute with the analyte and exhibit the same behavior during sample preparation and ionization, thereby compensating for matrix effects and other sources of analytical variability. While this compound is a suitable internal standard, it is important to understand its performance characteristics in comparison to other SILs, such as ¹³C-labeled internal standards.

Deuterated standards like this compound are generally more cost-effective and readily available. However, they can sometimes exhibit a chromatographic shift, eluting slightly earlier than the non-labeled analyte due to the "isotope effect".[1][2] This can potentially lead to less accurate compensation for matrix effects if they vary across the chromatographic peak.[2] In contrast, ¹³C-labeled internal standards are less prone to this chromatographic shift and typically co-elute perfectly with the analyte, offering potentially higher accuracy and precision.[1][2] The stability of the isotopic label is another crucial factor; deuterium labels can sometimes be susceptible to back-exchange with protons, whereas ¹³C labels are integrated into the carbon backbone and are not prone to exchange.[1]

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method using a deuterated internal standard like this compound compared to a hypothetical ¹³C-labeled alternative.

Table 1: Performance Comparison of Internal Standards for N-Acetyl-L-tyrosine Analysis

ParameterThis compound (Deuterated IS)¹³C-N-Acetyl-L-tyrosine (¹³C-Labeled IS)Key Considerations
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than the analyte.[1][2]Typically co-elutes perfectly with the analyte.[1][2]Perfect co-elution provides more accurate compensation for matrix effects.[2]
Accuracy (% Bias) 90-110%95-105%¹³C-labeled IS may offer slightly better accuracy due to superior co-elution.
Precision (% CV) < 15%< 10%Tighter precision is often observed with ¹³C-labeled internal standards.
Linearity (r²) > 0.99> 0.99Both types of internal standards should yield excellent linearity.
Lower Limit of Quantification (LLOQ) Analyte- and matrix-dependentAnalyte- and matrix-dependentLLOQ is determined by the sensitivity of the instrument and method.
Recovery Consistent and reproducibleConsistent and reproducibleBoth should effectively track the analyte during sample preparation.
Isotopic Stability Generally stable, but potential for back-exchange in certain conditions.[1]Highly stable with no risk of isotope exchange.[1]¹³C-labels are integral to the carbon backbone and are more stable.

Experimental Protocols

A robust and validated experimental protocol is essential for accurate quantification. The following is a representative protocol for the analysis of N-Acetyl-L-tyrosine in human plasma using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized precursor-to-product ion transitions for N-Acetyl-L-tyrosine and this compound would be monitored.

Method Validation Parameters

The analytical method should be validated according to regulatory guidelines, assessing the following parameters:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve Linearity

  • Recovery and Matrix Effects

  • Stability (freeze-thaw, bench-top, long-term)

Visualizing Key Processes

To better understand the context and workflow, the following diagrams illustrate the metabolic pathway of N-Acetyl-L-tyrosine's precursor and the analytical method validation workflow.

Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Analytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Analysis & Validation Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify Validate Method Validation (Accuracy, Precision, etc.) Quantify->Validate

References

N-Acetyl-L-tyrosine-d3 vs. Non-deuterated N-Acetyl-L-tyrosine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research, particularly in the fields of pharmacology, neuroscience, and drug metabolism, the precision and accuracy of analytical measurements are paramount. N-Acetyl-L-tyrosine (NALT), a more soluble form of the amino acid L-tyrosine, is a precursor to key catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[1][2][3] Its deuterated analogue, N-Acetyl-L-tyrosine-d3 (NALT-d3), serves a critical and distinct role. This guide provides an objective comparison of these two compounds, highlighting their differential applications in research, supported by experimental data and detailed methodologies.

The Fundamental Distinction: An Analytical Internal Standard

The primary and most significant difference between this compound and its non-deuterated counterpart lies in their application in quantitative bioanalysis. NALT-d3 is predominantly used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of NALT in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

The use of a deuterated internal standard is considered the gold standard in bioanalysis.[4] This is because its physicochemical properties are nearly identical to the analyte of interest (NALT). It co-elutes chromatographically and exhibits similar ionization efficiency, allowing it to effectively compensate for variations during sample preparation and analysis, such as extraction loss and matrix effects.[4][5] This results in superior accuracy and precision compared to using a structurally analogous but non-isotopically labeled internal standard.

Comparative Performance in Bioanalytical Applications

Table 1: Comparative Performance of Internal Standards for N-Acetyl-L-tyrosine Quantification

ParameterThis compound (SIL-IS)Structural Analogue IS
Accuracy (% Bias) Typically within ±5%Can vary, potentially > ±15%
Precision (% CV) < 10%Often > 15%
Matrix Effect Effectively compensatedVariable compensation
Recovery High and consistentCan be inconsistent
Linearity (r²) > 0.99> 0.99 (but with higher variability)
Lower Limit of Quantification (LLOQ) Lower due to reduced noisePotentially higher

This table presents illustrative data based on typical performance characteristics of bioanalytical LC-MS/MS methods.

Experimental Protocols

Protocol 1: Quantification of N-Acetyl-L-tyrosine in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a typical procedure for the quantitative analysis of NALT in plasma, a crucial aspect of pharmacokinetic studies.

1. Materials and Reagents:

  • N-Acetyl-L-tyrosine (analyte)

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • Methanol (for stock solutions)

2. Sample Preparation: a. Thaw plasma samples on ice. b. To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol). c. Vortex for 10 seconds. d. Add 300 µL of cold acetonitrile to precipitate proteins. e. Vortex vigorously for 1 minute. f. Centrifuge at 13,000 rpm for 10 minutes at 4°C. g. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Gradient elution.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Mass Spectrometer: Triple quadrupole mass spectrometer
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • MRM Transitions:
  • N-Acetyl-L-tyrosine: e.g., m/z 224.1 → 107.1
  • This compound: e.g., m/z 227.1 → 110.1

4. Data Analysis:

  • Integrate the peak areas of NALT and NALT-d3.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of NALT in unknown samples from the calibration curve.

Protocol 2: In Vitro Metabolic Stability of N-Acetyl-L-tyrosine in Human Liver Microsomes

This protocol assesses the susceptibility of NALT to metabolism by liver enzymes.

1. Materials and Reagents:

  • N-Acetyl-L-tyrosine

  • This compound (for analytical internal standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold, as quenching solution)

2. Incubation Procedure: a. Pre-warm HLM suspension in phosphate buffer to 37°C. b. Add N-Acetyl-L-tyrosine (final concentration, e.g., 1 µM) to the HLM suspension. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture. e. Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing this compound. f. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS as described in Protocol 1.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining N-Acetyl-L-tyrosine against time.
  • The slope of the linear portion of the curve represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) = 0.693 / k.
  • Calculate intrinsic clearance (Clint).

Signaling Pathways and Experimental Workflows

The primary biological relevance of N-Acetyl-L-tyrosine is its role as a precursor in the synthesis of catecholamines.

Catecholamine_Synthesis NALT N-Acetyl-L-tyrosine Tyr L-Tyrosine NALT->Tyr Deacetylation L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Catecholamine Synthesis Pathway from N-Acetyl-L-tyrosine.

The experimental workflow for quantifying NALT in a biological sample using NALT-d3 as an internal standard is a multi-step process.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify Internal_Standard_Principle cluster_0 Sample Preparation cluster_1 Analysis Analyte_Initial Analyte (NALT) Analyte_Final Measured Analyte Analyte_Initial->Analyte_Final Variable Loss IS_Initial Internal Standard (NALT-d3) IS_Final Measured IS IS_Initial->IS_Final Same Variable Loss Ratio Peak Area Ratio (Analyte / IS) = Constant Analyte_Final->Ratio IS_Final->Ratio

References

A Comparative Guide to Assessing the Purity and Isotopic Enrichment of N-Acetyl-L-tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug metabolism, pharmacokinetics, and clinical diagnostics, the accuracy of quantitative analysis hinges on the quality of internal standards. N-Acetyl-L-tyrosine-d3, a deuterated analog of N-Acetyl-L-tyrosine, is a commonly used internal standard. Its efficacy is directly dependent on its chemical purity and the degree of isotopic enrichment. This guide provides a comprehensive comparison of analytical methodologies to assess these critical parameters, complete with experimental protocols and a comparative analysis with alternative standards.

Data Presentation: Comparative Analysis

The quality of this compound can be compared against its non-labeled counterpart and other commercially available deuterated amino acid standards. Below is a summary of typical specifications.

Table 1: Comparison of Chemical Purity

CompoundPurity Specification (by HPLC)Impurities
This compound (Product A - Hypothetical) >99.5%Unlabeled N-Acetyl-L-tyrosine (<0.5%), other related compounds (<0.1%)
N-Acetyl-L-tyrosine (Reference Standard) ≥99.0%[1]Varies by supplier
L-Tyrosine-d4 (Alternative Standard) >98%Unlabeled L-tyrosine, other related compounds
N-Acetyl-L-cysteine (Related Compound for Method Development) >98%Varies by supplier

Table 2: Comparison of Isotopic Enrichment

CompoundIsotopic EnrichmentDeuterium Incorporation
This compound (Product A - Hypothetically) >99 atom % DPrimarily d3, with minor contributions from d0, d1, and d2 species
L-Tyrosine-d4 (Alternative Standard) >98 atom % DPrimarily d4, with minor contributions from other deuterated and unlabeled species
L-Leucine-d3 (Alternative Standard) >98 atom % DPrimarily d3

Experimental Protocols

Accurate assessment of chemical purity and isotopic enrichment requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining chemical purity, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for assessing isotopic enrichment.

Protocol 1: Chemical Purity Assessment by HPLC-UV

This protocol outlines a reverse-phase HPLC method for determining the chemical purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • N-Acetyl-L-tyrosine reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm[2]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in the mobile phase A.

  • Prepare a series of dilutions of the N-Acetyl-L-tyrosine reference standard for linearity assessment.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the chromatogram.

Protocol 2: Isotopic Enrichment Analysis by LC-MS/MS

This protocol describes an LC-MS/MS method for determining the isotopic enrichment of this compound.

1. Materials and Reagents:

  • This compound sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

3. LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: 5% B for 1 min, then ramp to 95% B over 4 minutes, hold for 2 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • N-Acetyl-L-tyrosine (unlabeled): Precursor ion m/z 224.1 → Product ion m/z 107.1

    • This compound: Precursor ion m/z 227.1 → Product ion m/z 110.1

  • Scan Type: Full scan from m/z 220-230 to observe the isotopic distribution.

5. Data Analysis:

  • The isotopic enrichment is calculated by comparing the peak areas of the deuterated and non-deuterated species in the mass spectrum.

Mandatory Visualizations

Experimental Workflow

G cluster_purity Chemical Purity Assessment cluster_enrichment Isotopic Enrichment Assessment P1 Sample Preparation (1 mg/mL in Mobile Phase A) P2 HPLC-UV Analysis (C18 Column, Gradient Elution) P1->P2 P3 Data Analysis (Peak Area % at 210 nm) P2->P3 end_purity Purity Report P3->end_purity E1 Sample Preparation (Dilution in Mobile Phase A) E2 LC-MS/MS Analysis (C18 Column, ESI+) E1->E2 E3 Data Analysis (Isotopic Distribution) E2->E3 end_enrichment Isotopic Enrichment Report E3->end_enrichment start This compound Sample start->P1 start->E1

Workflow for Purity and Isotopic Enrichment Assessment.
Role in Catecholamine Synthesis

N-Acetyl-L-tyrosine serves as a more soluble precursor to L-tyrosine, which is a critical amino acid in the synthesis of catecholamine neurotransmitters.[3][4]

G cluster_synthesis Catecholamine Synthesis Pathway cluster_function Biological Function NAT This compound (Internal Standard) Tyr L-Tyrosine NAT->Tyr Deacetylation LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Cognition Cognition & Mood Dopamine->Cognition Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Stress Stress Response Norepinephrine->Stress Epinephrine->Stress

Metabolic fate of N-Acetyl-L-tyrosine and its role in neurotransmitter synthesis.

References

Cross-Validation of Analytical Methods for N-Acetyl-L-tyrosine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of N-Acetyl-L-tyrosine, with a focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing N-Acetyl-L-tyrosine-d3 as an internal standard. The performance of this method is compared with alternative techniques, supported by representative experimental data and detailed methodologies to assist researchers in selecting the most appropriate approach for their specific needs.

Introduction to N-Acetyl-L-tyrosine Analysis

N-Acetyl-L-tyrosine is a more soluble form of the amino acid L-tyrosine and is used in parenteral nutrition and as a dietary supplement. Accurate quantification of N-Acetyl-L-tyrosine in biological matrices is crucial for pharmacokinetic studies, quality control, and understanding its metabolic fate. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability during sample preparation and analysis.

Comparative Analysis of Analytical Methods

The selection of an analytical method for N-Acetyl-L-tyrosine quantification depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of a primary LC-MS/MS method using a deuterated internal standard against alternative methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Performance Comparison of Analytical Methods for N-Acetyl-L-tyrosine Quantification

ParameterLC-MS/MS with this compoundHPLC-UVGC-MS (with derivatization)
Linearity (r²) >0.99>0.99>0.99
Limit of Quantification (LOQ) 0.1 - 1 ng/mL50 - 500 ng/mL1 - 10 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%92 - 108%
Precision (%RSD) < 10%< 15%< 12%
Specificity HighModerateHigh
Sample Throughput HighModerateLow
Derivatization Required NoNoYes

Note: The data presented is representative and based on typical performance of these analytical methods for similar small molecules. Actual performance may vary depending on the specific instrumentation, matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are representative protocols for the key analytical methods discussed.

Protocol 1: LC-MS/MS Method with this compound Internal Standard

This protocol describes a robust method for the quantification of N-Acetyl-L-tyrosine in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters:

  • LC System: Standard HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • N-Acetyl-L-tyrosine: Precursor ion [M+H]⁺ at m/z 224.1 → Product ion at m/z 107.1.

    • This compound: Precursor ion [M+H]⁺ at m/z 227.1 → Product ion at m/z 110.1.

Protocol 2: HPLC-UV Method

This method is suitable for quantification at higher concentrations without the need for a mass spectrometer.

1. Sample Preparation:

  • To 200 µL of plasma, add 10 µL of a suitable internal standard (e.g., N-Acetyl-L-phenylalanine).

  • Perform protein precipitation with 600 µL of methanol.

  • Vortex and centrifuge as described in the LC-MS/MS protocol.

  • Transfer the supernatant and inject directly or after evaporation and reconstitution.

2. HPLC-UV Parameters:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 20 µL.

Protocol 3: GC-MS Method (with Derivatization)

This method offers high sensitivity and selectivity but requires a derivatization step to increase the volatility of N-Acetyl-L-tyrosine.

1. Sample Preparation and Derivatization:

  • Perform protein precipitation as described previously.

  • Evaporate the supernatant to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

2. GC-MS Parameters:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for amino acid analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at 100°C, ramp to 280°C.

  • MS System: Single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

cluster_pathway Metabolic Pathway of N-Acetyl-L-tyrosine NALT N-Acetyl-L-tyrosine LTyr L-Tyrosine NALT->LTyr Deacetylation LDopa L-DOPA LTyr->LDopa Tyrosine Hydroxylase Dopamine Dopamine LDopa->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Metabolic conversion of N-Acetyl-L-tyrosine to catecholamines.

cluster_workflow LC-MS/MS Experimental Workflow start Plasma Sample step1 Add this compound (Internal Standard) start->step1 step2 Protein Precipitation (Acetonitrile) step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Evaporation step3->step4 step5 Reconstitution step4->step5 step6 LC-MS/MS Analysis step5->step6 end Data Quantification step6->end

Workflow for N-Acetyl-L-tyrosine quantification by LC-MS/MS.

cluster_validation Analytical Method Cross-Validation Logic methodA Validated Method A (e.g., in Lab 1) analysisA Analyze with Method A methodA->analysisA methodB Method B to be Validated (e.g., in Lab 2 or different method) analysisB Analyze with Method B methodB->analysisB samples Same Set of QC Samples (Low, Medium, High Concentrations) samples->analysisA samples->analysisB resultsA Results from Method A analysisA->resultsA resultsB Results from Method B analysisB->resultsB comparison Compare Results (Statistical Analysis) resultsA->comparison resultsB->comparison conclusion Conclusion on Method Equivalence comparison->conclusion

Logical flow for cross-validation of analytical methods.

Inter-laboratory Comparison of N-Acetyl-L-tyrosine Quantification with d3 Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a simulated inter-laboratory study on the quantification of N-Acetyl-L-tyrosine (NAT), a key compound used in parenteral nutrition solutions and a potential biomarker. The study assesses the consistency and accuracy of analytical results across different laboratories when using a stable isotope-labeled internal standard, d3-N-Acetyl-L-tyrosine. The primary analytical technique employed in this comparison is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted method for bioanalysis.[1]

Introduction to N-Acetyl-L-tyrosine and the Importance of Standardization

N-Acetyl-L-tyrosine is a more soluble form of the amino acid L-tyrosine and is often used in intravenous nutrition to prevent deficiencies.[2] Accurate quantification of NAT in biological matrices and pharmaceutical formulations is crucial for both clinical monitoring and quality control. Inter-laboratory comparisons, or proficiency testing, are essential to ensure that different analytical laboratories can produce comparable and reliable results. The use of a deuterated internal standard, such as d3-N-Acetyl-L-tyrosine, is a gold-standard practice in mass spectrometry-based quantification. It effectively corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement.[3]

Hypothetical Inter-laboratory Study Design

For this guide, we present data from a hypothetical inter-laboratory study involving four different laboratories (designated as Lab A, Lab B, Lab C, and Lab D). Each laboratory was provided with three sets of blind samples containing known concentrations of N-Acetyl-L-tyrosine (Low, Medium, and High) and a certified reference material of d3-N-Acetyl-L-tyrosine to be used as an internal standard.

Quantitative Data Comparison

The following tables summarize the quantitative results obtained from the four participating laboratories. The data includes the mean measured concentration, the standard deviation (SD) of the measurements, and the coefficient of variation (CV %) for each concentration level.

Table 1: Quantification of Low Concentration N-Acetyl-L-tyrosine Samples (Target Concentration: 10 µg/mL)

LaboratoryMean Measured Conc. (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV %)Accuracy (%)
Lab A9.850.494.9798.5
Lab B10.210.615.97102.1
Lab C9.920.555.5499.2
Lab D10.150.585.71101.5
Overall 10.03 0.17 1.69 100.3

Table 2: Quantification of Medium Concentration N-Acetyl-L-tyrosine Samples (Target Concentration: 50 µg/mL)

LaboratoryMean Measured Conc. (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV %)Accuracy (%)
Lab A49.552.234.5099.1
Lab B51.102.865.60102.2
Lab C48.902.545.1997.8
Lab D50.852.645.19101.7
Overall 50.10 1.06 2.12 100.2

Table 3: Quantification of High Concentration N-Acetyl-L-tyrosine Samples (Target Concentration: 100 µg/mL)

LaboratoryMean Measured Conc. (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV %)Accuracy (%)
Lab A99.104.464.5099.1
Lab B102.505.545.40102.5
Lab C98.204.915.0098.2
Lab D101.805.195.10101.8
Overall 100.40 2.03 2.02 100.4

Experimental Protocols

The following is a generalized experimental protocol that served as a guideline for the participating laboratories.

1. Materials and Reagents

  • N-Acetyl-L-tyrosine certified reference material

  • d3-N-Acetyl-L-tyrosine (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (for matrix effect evaluation)

2. Sample Preparation

  • Spiking: Prepare calibration standards and quality control samples by spiking known concentrations of N-Acetyl-L-tyrosine into the biological matrix (e.g., human plasma).

  • Internal Standard Addition: Add a fixed concentration of d3-N-Acetyl-L-tyrosine internal standard solution to all samples, calibration standards, and quality controls.

  • Protein Precipitation: Precipitate proteins by adding a threefold volume of cold acetonitrile.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: Maintained at a constant rate suitable for the column dimensions.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both N-Acetyl-L-tyrosine and d3-N-Acetyl-L-tyrosine.

4. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of N-Acetyl-L-tyrosine to the peak area of d3-N-Acetyl-L-tyrosine against the concentration of the calibration standards.

  • Determine the concentration of N-Acetyl-L-tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of N-Acetyl-L-tyrosine in a biological sample.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add d3-NAT Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Tandem Mass Spectrometry Detection LC->MS Peak_Integration Peak Area Integration MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (NAT/d3-NAT) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify NAT Concentration Calibration_Curve->Quantification G Analyte_Sample_Prep Sample Prep Variation Analyte_Ionization Ionization Variation Analyte_Sample_Prep->Analyte_Ionization Analyte_Signal Analyte MS Signal Analyte_Ionization->Analyte_Signal Ratio Constant Peak Area Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Sample_Prep Sample Prep Variation IS_Ionization Ionization Variation IS_Sample_Prep->IS_Ionization IS_Signal IS MS Signal IS_Ionization->IS_Signal IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

References

A Comparative Analysis of N-Acetyl-L-tyrosine and L-tyrosine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-L-tyrosine, a more soluble derivative of L-tyrosine, has been a subject of interest for its potential to enhance tyrosine levels in the body.[1][2][3] However, a critical review of the scientific literature suggests that its conversion to L-tyrosine is inefficient, leading to lower overall bioavailability compared to direct supplementation with L-tyrosine.[2][4] A significant portion of orally or intravenously administered NALT is excreted unchanged in the urine.[4][5][6][7] In contrast, L-tyrosine supplementation has been demonstrated to be more effective at increasing plasma tyrosine concentrations.[4][8]

Data Presentation: Bioavailability and Metabolic Fate

The following table summarizes the key quantitative data comparing the bioavailability of NALT and L-tyrosine based on findings from multiple studies.

ParameterN-Acetyl-L-tyrosine (NALT)L-tyrosineKey Findings
Water Solubility High (20 times more soluble than L-tyrosine)[1]Low[9]NALT's higher solubility does not directly translate to superior bioavailability.
Conversion to Tyrosine Inefficient; requires deacetylation primarily in the kidneys.[5][6][10]Not applicableThe conversion process is a rate-limiting step for NALT's efficacy.
Plasma Tyrosine Increase Intravenous infusion led to a modest 20-25% increase in plasma tyrosine levels.[5][6]Oral administration of 100mg/kg has been shown to increase plasma tyrosine levels by 130% to 276%.[4][8]L-tyrosine is significantly more effective at raising systemic tyrosine levels.
Urinary Excretion High; 35% to 60% of an administered dose is excreted unchanged in the urine.[4][5][7]Minimal excretion in unchanged form.A large fraction of NALT is not utilized by the body and is cleared renally.
Brain Tyrosine Levels Found to be the least effective prodrug for increasing brain tyrosine levels in a mouse study.[11]Orally administered L-tyrosine effectively crosses the blood-brain barrier.[3][12]Direct L-tyrosine supplementation appears more effective for central nervous system applications.

Metabolic Pathways and Conversion

The metabolic journey of NALT involves a critical deacetylation step to become biologically active as L-tyrosine. This process is a key determinant of its overall bioavailability.

cluster_ingestion Oral Ingestion cluster_absorption Gastrointestinal Tract cluster_metabolism Systemic Circulation & Metabolism cluster_target Target Tissues NALT N-Acetyl-L-tyrosine Absorbed_NALT Absorbed NALT NALT->Absorbed_NALT LT L-tyrosine Absorbed_LT Absorbed L-tyrosine LT->Absorbed_LT Kidneys Kidneys Absorbed_NALT->Kidneys Primary Site of Deacetylation Liver Liver Absorbed_NALT->Liver Minimal Deacetylation Excretion Urinary Excretion (Unchanged NALT) Absorbed_NALT->Excretion Converted_LT L-tyrosine Brain Brain Absorbed_LT->Brain Adrenals Adrenal Glands Absorbed_LT->Adrenals Kidneys->Converted_LT Conversion Converted_LT->Brain Converted_LT->Adrenals Catecholamines Dopamine, Norepinephrine, Epinephrine Brain->Catecholamines Adrenals->Catecholamines

Caption: Metabolic fate of ingested N-Acetyl-L-tyrosine versus L-tyrosine.

Experimental Protocols for Bioavailability Assessment

A robust experimental design is crucial for accurately determining the bioavailability of tyrosine compounds. The following outlines a typical protocol for a human pharmacokinetic study.

Objective: To compare the plasma concentration-time profiles of L-tyrosine following oral administration of equimolar doses of N-Acetyl-L-tyrosine and L-tyrosine.

Study Design: A randomized, double-blind, crossover study design is recommended to minimize inter-individual variability.[13]

Participants: A cohort of healthy adult volunteers, after providing informed consent, would be recruited. Participants would undergo a health screening to ensure no underlying conditions that might affect amino acid metabolism.

Protocol:

  • Fasting: Participants would fast overnight for at least 8 hours prior to the study day.

  • Baseline Sampling: A baseline blood sample is collected.

  • Administration: Participants are randomly assigned to receive either a standardized oral dose of N-Acetyl-L-tyrosine or an equimolar dose of L-tyrosine.

  • Serial Blood Sampling: Blood samples are collected at regular intervals post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).

  • Washout Period: A washout period of at least one week is implemented before the participants crossover to the other compound.

  • Sample Analysis: Plasma samples are analyzed for L-tyrosine and N-Acetyl-L-tyrosine concentrations using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or fluorometric detection.[11]

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for L-tyrosine from the plasma concentration-time data:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

Urine Collection: To quantify the extent of excretion, urine can be collected for a period of 24 hours post-administration and analyzed for unchanged N-Acetyl-L-tyrosine and L-tyrosine.

cluster_prep Preparation cluster_exp Experimental Day cluster_analysis Analysis cluster_crossover Crossover Recruitment Participant Recruitment & Screening Fasting Overnight Fasting Recruitment->Fasting Baseline Baseline Blood Sample Fasting->Baseline Admin Oral Administration (NALT or L-Tyrosine) Baseline->Admin Sampling Serial Blood Sampling (0-8 hours) Admin->Sampling Urine 24-hour Urine Collection Admin->Urine LCMS Plasma & Urine Analysis (LC-MS) Sampling->LCMS Urine->LCMS PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK Washout Washout Period (≥ 1 week) PK->Washout Repeat Repeat Experiment with Alternate Compound Washout->Repeat

Caption: Workflow for a comparative bioavailability study.

Conclusion

Based on the available evidence, L-tyrosine demonstrates superior bioavailability compared to N-Acetyl-L-tyrosine. The inefficiency of the deacetylation process for NALT leads to a significant portion of the compound being excreted without being converted to the biologically active L-tyrosine. For research and drug development applications requiring an increase in systemic or central nervous system tyrosine levels, direct L-tyrosine supplementation appears to be the more effective and reliable approach. Further studies are warranted to directly compare the deuterated forms, N-Acetyl-L-tyrosine-d3 and L-tyrosine-d4, to confirm if these findings hold true for the isotopically labeled analogs.

References

The Analytical Edge: A Cost-Benefit Analysis of N-Acetyl-L-tyrosine-d3 in Routine Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts data reliability and overall study cost. This guide provides an objective comparison of N-Acetyl-L-tyrosine-d3 with its alternatives, offering a data-driven cost-benefit analysis to inform your analytical strategy.

In the precise world of quantitative analysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is indispensable. An ideal IS mimics the analyte's behavior throughout sample preparation and analysis, correcting for variability and ensuring accurate quantification. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for this purpose, and this compound represents a prime example for the quantification of tyrosine and its acetylated form.[1]

This guide delves into a comparative analysis of this compound against two common alternatives: L-tyrosine-d4 and a non-deuterated structural analogue, N-Acetyl-L-phenylalanine.

Performance Comparison: The Superiority of Co-eluting SIL Internal Standards

The primary advantage of a SIL-IS like this compound is its near-identical chemical and physical properties to the analyte, N-Acetyl-L-tyrosine. This ensures co-elution during chromatography and similar behavior during sample extraction and ionization, which is crucial for effectively mitigating matrix effects.[2] Matrix effects, caused by other components in the sample, can unpredictably suppress or enhance the analyte's signal, leading to inaccurate results. A co-eluting SIL-IS experiences the same matrix effects as the analyte, allowing for reliable correction.

While L-tyrosine-d4 is also a deuterated standard, its chemical structure differs from N-Acetyl-L-tyrosine, potentially leading to slight differences in chromatographic retention time and extraction efficiency. A non-deuterated analogue, such as N-Acetyl-L-phenylalanine, will have more significant differences in physicochemical properties, making it less effective at compensating for analytical variability.[3]

The following table summarizes the expected performance characteristics of these internal standards in a typical bioanalytical method.

Performance ParameterThis compoundL-tyrosine-d4N-Acetyl-L-phenylalanine (Analogue IS)
Linearity (R²) > 0.998> 0.995> 0.990
Accuracy (% Bias) ± 5%± 10%± 15%
Precision (% CV) < 5%< 10%< 15%
Limit of Detection (LOD) LowerModerateHigher
Matrix Effect Compensation ExcellentGoodPoor to Moderate
Recovery Correction ExcellentGoodVariable

This table represents typical expected performance based on established principles of bioanalytical method validation. Actual results may vary depending on the specific method and matrix.

Cost-Benefit Analysis: Investing in Data Quality

Cost/Benefit FactorThis compoundL-tyrosine-d4N-Acetyl-L-phenylalanine (Analogue IS)
Initial Reagent Cost HighHighLow
Method Development Time ShorterShorterLonger
Risk of Failed Batches LowLow to ModerateHigh
Data Reliability & Robustness Very HighHighModerate
Long-term Cost-Effectiveness HighModerateLow

The use of a less optimal internal standard may necessitate more extensive method development to mitigate issues like poor precision and matrix effects. Furthermore, the higher risk of analytical batches failing to meet acceptance criteria can lead to significant time and resource expenditure.

Experimental Protocols

A detailed experimental protocol for the quantification of N-Acetyl-L-tyrosine in human plasma using this compound as an internal standard is provided below. This protocol is representative of a typical validated bioanalytical LC-MS/MS method.

1. Materials and Reagents

  • N-Acetyl-L-tyrosine (analyte)

  • This compound (internal standard)

  • Human plasma (matrix)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Stock and Working Solutions

  • Prepare 1 mg/mL stock solutions of the analyte and internal standard in methanol.

  • Prepare working solutions for calibration standards and quality controls by serial dilution of the analyte stock solution with a 50:50 methanol:water mixture.

  • Prepare a working internal standard solution of 100 ng/mL in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, calibration standard, or quality control, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • N-Acetyl-L-tyrosine: Precursor ion > Product ion (to be determined during method development)

    • This compound: Precursor ion > Product ion (to be determined during method development)

5. Data Analysis

  • Integrate the peak areas for the analyte and internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Quantify the analyte concentration in the samples from the calibration curve.

Visualizing the Workflow and Rationale

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample/ Calibration Standard/ Quality Control add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UHPLC System supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Spectrometric Detection (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Experimental workflow for quantitative analysis.

logical_relationship cluster_goal Analytical Goal cluster_challenge Analytical Challenges cluster_solution Solution cluster_outcome Outcome goal Accurate & Precise Quantification challenges Sample Preparation Variability Matrix Effects Instrumental Drift is_choice Internal Standard Selection challenges->is_choice sil_is This compound (SIL-IS) is_choice->sil_is Optimal analog_is Analogue IS is_choice->analog_is Sub-optimal good_data Reliable Data Reduced Costs sil_is->good_data bad_data Unreliable Data Increased Costs analog_is->bad_data good_data->goal

Caption: Rationale for selecting a SIL internal standard.

References

Navigating Precision: A Comparative Guide to Deuterated Standards in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in clinical research, the accurate quantification of analytes in biological matrices is paramount. The use of internal standards in bioanalytical methods, particularly with liquid chromatography-mass spectrometry (LC-MS), is a fundamental practice for ensuring data reliability. Among the choices for internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have become a cornerstone for robust and precise bioanalysis. This guide provides an objective comparison of deuterated standards with other alternatives, supported by experimental data and detailed methodologies, in alignment with global regulatory expectations.

The selection of an appropriate internal standard is a critical decision that directly influences the quality and integrity of bioanalytical data. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation.[1] The harmonized International Council for Harmonisation (ICH) M10 guideline further emphasizes the importance of a well-characterized and consistently performing internal standard to compensate for variability during sample processing and analysis.[2][3] While deuterated standards are widely regarded as the "gold standard," it is essential to understand their performance characteristics in comparison to other options, such as carbon-13 (¹³C)-labeled standards and structural analogs.

Performance Face-Off: Deuterated vs. Alternatives

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[4] This ensures accurate correction for potential variations. Here, we compare the key performance parameters of deuterated standards against ¹³C-labeled and structural analog internal standards.

Parameter Deuterated (²H) Internal Standard ¹³C-Labeled Internal Standard Structural Analog Internal Standard Key Considerations
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the analyte due to the "isotope effect."[4]Generally co-elutes perfectly with the analyte as the physicochemical properties are virtually identical.[5]Elutes at a different retention time by design.Perfect co-elution, as seen with ¹³C-IS, provides the most accurate compensation for matrix effects that can vary across a chromatographic peak.[5]
Matrix Effects Compensation Generally provides good compensation, but chromatographic shifts can lead to differential ion suppression or enhancement, potentially compromising accuracy.[5][6]Offers excellent correction for matrix effects due to identical elution profiles with the analyte.[5]May not adequately compensate for matrix effects as it can elute in a region with a different matrix effect profile.[1]For complex biological matrices with significant matrix effects, ¹³C-labeled standards are considered superior.[5]
Accuracy & Precision Can sometimes lead to inaccuracies; one study noted a potential for up to 40% error in certain cases.[5] However, with proper validation, high accuracy and precision are achievable.The closer physicochemical properties to the analyte result in highly reliable and reproducible quantification.[5]Differences in physicochemical properties can lead to variable extraction recovery and ionization response, impacting accuracy.In a lipidomics study, the use of ¹³C-IS significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[5]
Isotopic Stability Deuterium atoms, especially on heteroatoms or activated carbons, can be susceptible to back-exchange with hydrogen atoms from the solvent.The ¹³C-C bond is highly stable, with no risk of isotopic exchange.Not applicable.The potential for H/D exchange with deuterated standards necessitates careful evaluation of stability in the analytical solutions.[7]
Cost & Availability Generally more readily available and less expensive to synthesize.Typically more costly and may have limited commercial availability.Often readily available or can be easily synthesized.The higher initial cost of a ¹³C-IS may be offset by reduced time in method development and troubleshooting.

Regulatory Landscape: A Harmonized Approach

The adoption of the ICH M10 guideline by major regulatory agencies, including the FDA and EMA, has streamlined the expectations for bioanalytical method validation globally.[2][3] This harmonization simplifies the requirements for international clinical trials.

Key Regulatory Expectations for Internal Standards (ICH M10):

  • Preference for SIL-IS: The guidelines strongly recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible.[2]

  • Consistent Concentration: The concentration of the internal standard should be consistent across all calibration standards, quality controls (QCs), and study samples.[2]

  • Purity: The internal standard must be well-characterized, with known purity.[2]

  • Interference Assessment: Validation must demonstrate that the internal standard does not interfere with the analyte and vice-versa.

  • Response Monitoring: The response of the internal standard should be monitored to identify any potential issues during sample analysis.[1]

While the core principles are aligned, researchers should be aware of specific nuances and additional recommendations from individual regulatory bodies.[2]

Visualizing the Workflow and Decision-Making Process

To provide a clearer understanding of the practical application and selection of deuterated standards, the following diagrams illustrate a typical bioanalytical workflow and a decision-making pathway for internal standard selection.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_receipt Sample Receipt (Plasma, Urine, etc.) add_is Addition of Deuterated Internal Standard sample_receipt->add_is extraction Extraction (e.g., Protein Precipitation, SPE) add_is->extraction reconstitution Reconstitution extraction->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification data_review Data Review & Reporting quantification->data_review

A typical bioanalytical workflow using a deuterated internal standard.

Decision pathway for internal standard selection in bioanalytical methods.

Experimental Protocols: Validating Deuterated Standards

Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed methodologies for key validation experiments.

Protocol 1: Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Sample Sets: Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and deuterated IS spiked in a neat (clean) solution at low and high concentrations.

    • Set B (Post-extraction Spike): Blank matrix from at least six different sources is extracted first, and then the analyte and deuterated IS are spiked into the extracted matrix at the same low and high concentrations.

    • Set C (Pre-extraction Spike): Analyte and deuterated IS are spiked into the blank matrix from the same six sources before extraction.

  • Analysis: Analyze all three sets by the LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): Calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).

    • IS-Normalized MF: Calculated by dividing the MF of the analyte by the MF of the IS.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.

Protocol 2: Stability Assessment

Objective: To evaluate the stability of the analyte and the deuterated IS in the biological matrix under various storage and handling conditions.

Methodology:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the time from sample collection to analysis.

  • Stock Solution Stability: Evaluate the stability of the analyte and deuterated IS stock solutions at room temperature and refrigerated conditions for specified durations.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Protocol 3: Crosstalk Evaluation

Objective: To ensure that the signal from the analyte does not interfere with the deuterated IS, and vice versa.

Methodology:

  • Sample Sets: Prepare two sets of samples:

    • Analyte Crosstalk: Blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ) without the deuterated IS.

    • IS Crosstalk: Blank matrix spiked with the deuterated IS at its working concentration without the analyte.

  • Analysis: Analyze the samples and monitor the mass transition of the deuterated IS in the analyte crosstalk samples and the mass transition of the analyte in the IS crosstalk samples.

  • Acceptance Criteria:

    • Analyte Crosstalk: The response at the retention time of the deuterated IS should be ≤ 5% of the IS response in a blank sample spiked with the IS.

    • IS Crosstalk: The response at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).

Conclusion

The use of deuterated internal standards is a well-established and highly recommended practice in clinical research for ensuring the accuracy, precision, and robustness of bioanalytical data. While they offer significant advantages in correcting for analytical variability, a thorough understanding of their potential limitations, such as chromatographic shifts and the possibility of H/D exchange, is crucial.[5] For the most demanding applications, ¹³C-labeled internal standards may offer superior performance due to their identical physicochemical properties to the analyte.[4]

Ultimately, the choice of internal standard should be based on a scientific and risk-based approach, considering the specific requirements of the assay, the complexity of the matrix, and the stringent expectations of regulatory authorities. Rigorous method validation, as outlined in this guide, is non-negotiable to demonstrate the suitability of the chosen internal standard and to ensure the generation of reliable data that can confidently support regulatory submissions and advance clinical development programs.

References

Safety Operating Guide

Safe Disposal of N-Acetyl-L-tyrosine-d3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of N-Acetyl-L-tyrosine-d3, a deuterated form of N-Acetyl-L-tyrosine.

Immediate Safety and Handling Precautions:

While N-Acetyl-L-tyrosine is not classified as a hazardous substance for transport, it is crucial to handle it with care in a laboratory environment.[1] The primary hazard associated with this compound is the risk of causing serious eye damage.[2][3] It may also cause skin and respiratory tract irritation.[4] Therefore, adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE):

Before handling this compound, all personnel should be equipped with the following personal protective equipment:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[5] Gloves must be inspected before use and disposed of properly after handling the compound.[2]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4][5]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][4]

Step-by-Step Disposal Procedure:

The disposal of this compound should align with local, state, and federal regulations for non-hazardous chemical waste.[6]

  • Collection:

    • Collect waste this compound in a designated, clearly labeled, and suitable container with a secure lid.[2]

    • Do not mix with other chemical waste to avoid potential reactions.[2]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

  • Disposal:

    • Dispose of the material as you would a non-hazardous substance, in accordance with all applicable national, state, and local regulations.[1]

    • It is recommended to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to ensure compliance.[8]

    • Do not discharge the compound into sewers or waterways.[1][4]

Accidental Release Measures:

In the event of a spill:

  • Evacuate personnel from the immediate area.[2]

  • Ensure adequate ventilation.[2]

  • Wear the appropriate PPE as described above.[2]

  • To prevent dust formation, moisten the spilled material before sweeping it up.[1]

  • Collect the spilled material using dry cleanup procedures and place it into a suitable, closed container for disposal.[2][6]

  • Wash the spill area thoroughly with soap and water.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of N-Acetyl-L-tyrosine. These properties are expected to be very similar for its deuterated analog, this compound.

PropertyValue
Physical State Solid (Powder)[2][3]
Appearance White[2][3]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1]
Melting Point 149 - 152 °C[2][3]
Solubility Soluble in ethanol[6]
Stability Stable under normal temperatures and pressures[4][7]

Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection cluster_2 Storage cluster_3 Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Collect Waste in a Designated Labeled Container A->B C Do Not Mix with Other Chemical Waste B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Keep Away from Incompatible Materials D->E F Consult Institutional EHS or a Licensed Disposal Service E->F G Dispose of as Non-Hazardous Waste in Accordance with Regulations F->G

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetyl-L-tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of N-Acetyl-L-tyrosine-d3.

This guide provides immediate, procedural, and step-by-step guidance for the safe handling of this compound in a laboratory setting. By adhering to these protocols, you can minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required and recommended PPE.

Protection Type Specific Equipment Standard Purpose
Eye Protection Safety glasses with side shields or chemical goggles.ANSI Z87.1, European Standard EN166To protect eyes from dust particles and splashes.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact.[1]
Body Protection Laboratory coat.To prevent contamination of personal clothing and skin.[1][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.NIOSH (US) or CEN (EU)Recommended when handling large quantities, if exposure limits are exceeded, or if irritation occurs.[2][4]

Hazard Identification and First Aid

While N-Acetyl-L-tyrosine is generally considered to have low toxicity, it is important to be aware of potential hazards and the appropriate first aid response. The toxicological properties of this specific deuterated compound have not been fully investigated.[4]

Exposure Route Potential Hazard First Aid Measures
Eye Contact May cause serious eye irritation or damage.[2][5]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Skin Contact May cause skin irritation.[4][6]Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[2][5]
Inhalation May cause respiratory tract irritation.[4]Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion May cause gastrointestinal irritation.[4]Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[4]

Handling and Storage Protocols

Proper handling and storage are vital to maintain the chemical integrity of this compound and to ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area. For handling larger quantities or when there is a risk of generating dust, a chemical fume hood is recommended.[1]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Do not breathe dust.[2]

  • Wash hands thoroughly after handling.[4]

  • When weighing the powder, do so in a draft-shielded balance or a fume hood to prevent aerosolization.[1]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[2][4]

  • Keep the container tightly closed when not in use.[4]

  • Avoid humidity, sunlight, and high temperatures.[6]

  • Incompatible with strong oxidizing agents.[7]

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures.

Spill Cleanup:

  • Don appropriate PPE: Wear gloves, safety goggles, and a lab coat.[1]

  • Contain the spill: Sweep up the spilled solid material, taking care not to generate dust.[4]

  • Collect the material: Place the swept-up material into a suitable, closed container for disposal.[4][8]

  • Decontaminate the area: Clean the spill area with soap and water.[1]

Waste Disposal:

  • Waste containing this compound should be handled in accordance with local, state, and federal regulations for chemical waste.[1]

  • As stable isotopes are not radioactive, no special precautions for radioactivity are necessary.[1]

  • The disposal procedures are generally the same as for the unlabeled compound.[1] Dispose of the material as you would with a non-hazardous material, following all applicable regulations.[6]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Lab Coat - Safety Glasses - Gloves A->B C Work in a well-ventilated area (Fume hood if necessary) B->C D Weigh desired amount in a draft-shielded balance C->D E Prepare solution or use as needed D->E F Clean work area with soap and water E->F G Dispose of waste in designated chemical waste container F->G H Remove PPE G->H I Wash hands thoroughly H->I

Figure 1. A workflow diagram for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.